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Core Science & Biosynthesis

Foundational

(R)-2-methylpropane-2-sulfinothioate chemical properties

The Definitive Guide to (R)-2-Methylpropane-2-sulfinothioate: Chemical Properties and Synthetic Utility Executive Summary (R)-2-Methylpropane-2-sulfinothioate, universally referred to in the literature as (R)-tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to (R)-2-Methylpropane-2-sulfinothioate: Chemical Properties and Synthetic Utility

Executive Summary

(R)-2-Methylpropane-2-sulfinothioate, universally referred to in the literature as (R)-tert-butyl tert-butanethiosulfinate, is a highly valuable chiral organosulfur intermediate. Its primary significance lies in its role as the direct precursor to Ellman’s sulfinamide ((R)-tert-butanesulfinamide), one of the most widely utilized chiral auxiliaries in modern asymmetric synthesis. This whitepaper details the physicochemical properties, mechanistic behavior, and self-validating synthetic protocols required to handle and utilize this critical compound effectively.

Chemical Identity and Physicochemical Properties

The utility of (R)-2-methylpropane-2-sulfinothioate stems from its unique structural features: the steric bulk of the tert-butyl groups and the highly polarized thiosulfinate (S=O) linkage[1]. The steric hindrance prevents over-oxidation to the corresponding thiosulfonate, while the polarized S–S bond makes the sulfinyl sulfur highly susceptible to stereospecific nucleophilic attack.

Table 1: Core Physicochemical Properties

Property Value / Description
IUPAC Name 2-[(R)-tert-butylsulfinyl]sulfanyl-2-methylpropane
CAS Number 67734-35-4
Molecular Formula C₈H₁₈OS₂
Molecular Weight 194.36 g/mol
Appearance Golden yellow oil to crystalline solid (temperature dependent)
Enantiomeric Purity Typically synthesized at >91% ee

| Storage Temperature | -20 °C (Critical to prevent gradual decomposition and racemization) |

Data aggregated from PubChem and commercial chemical specifications[1],[2].

Mechanistic Role in Asymmetric Synthesis

The strategic value of (R)-2-methylpropane-2-sulfinothioate is its ability to bridge the gap between an inexpensive, achiral petrochemical byproduct (di-tert-butyl disulfide) and a high-value chiral amine precursor.

The transformation relies on two highly controlled mechanistic steps:

  • Facial-Selective Oxidation: A chiral peroxovanadium complex selectively oxidizes one lone pair of the disulfide sulfur, establishing the stereocenter[3].

  • Stereospecific Nucleophilic Substitution: The addition of lithium amide (LiNH₂) targets the electrophilic sulfinyl sulfur. Because the leaving group (tert-butylthiolate) is expelled directly opposite to the incoming nucleophile, the reaction proceeds via a trigonal bipyramidal transition state, resulting in a strict Walden inversion at the sulfur center [3].

Pathway SM Di-tert-butyl disulfide (Achiral Starting Material) Ox Catalytic Asymmetric Oxidation VO(acac)2, Chiral Ligand, H2O2 SM->Ox Int (R)-tert-butyl tert-butanethiosulfinate (Chiral Intermediate) Ox->Int 91% ee Sub Nucleophilic Substitution LiNH2, NH3 (liq) Int->Sub Prod (R)-tert-butanesulfinamide (Chiral Auxiliary) Sub->Prod Inversion of Config.

Fig 1: Asymmetric synthesis pathway of (R)-tert-butanesulfinamide via the thiosulfinate.

Experimental Workflows: A Self-Validating System

To ensure high enantiomeric excess (ee) and yield, the synthesis of the thiosulfinate and its subsequent conversion must be executed with strict adherence to kinetic controls. The following protocols are engineered to be self-validating, providing visual and analytical checkpoints throughout the workflow [4].

Table 2: Reagent Causality in Asymmetric Oxidation

Parameter Choice Mechanistic Causality
Oxidant 30% aq. H₂O₂ Cost-effective; generates water as the only byproduct.
Catalyst VO(acac)₂ (0.25 mol%) Coordinates H₂O₂ to form the reactive peroxovanadium species.
Chiral Ligand Schiff Base (0.26 mol%) Provides the steric environment for facial selectivity during sulfur oxidation.

| Addition Rate | Syringe Pump (20h) | Maintains low steady-state H₂O₂ to prevent thermal runaway and over-oxidation. |

Protocol A: Catalytic Asymmetric Oxidation (Synthesis of the Thiosulfinate)

Objective: Synthesize (R)-2-methylpropane-2-sulfinothioate from di-tert-butyl disulfide.

  • Catalyst Activation: In a reaction vessel, combine VO(acac)₂ (0.25 mol%) and the chiral Schiff base ligand (derived from cis-1-amino-2-indanol) in acetone. Stir open to the air for 30 minutes.

    • Validation Check: The solution must transition to a dark green color, confirming the formation of the active V(V) complex[4].

  • Substrate Addition: Add di-tert-butyl disulfide (1.0 equiv) and cool the mixture precisely to 0 °C.

    • Causality: Lowering the temperature suppresses the uncatalyzed, racemic background oxidation pathway, which is critical for achieving >90% ee[4].

  • Oxidant Delivery: Using a syringe pump, add 30% aqueous H₂O₂ (1.1 equiv) continuously over 20 hours.

    • Validation Check: Upon the addition of the first few drops of H₂O₂, the mixture will turn deep purple, confirming the generation of the peroxovanadium intermediate[4].

  • Reaction Quench: Monitor reaction progress via ¹H NMR (disappearance of the starting material singlet at 1.31 ppm). Once complete, carefully quench with saturated aqueous sodium thiosulfate while maintaining cooling.

    • Causality: Unreacted H₂O₂ must be neutralized before warming to room temperature to prevent a delayed exothermic decomposition[4].

Mechanism A NH2- Attack at Sulfinyl S B Trigonal Bipyramidal Transition State A->B C S-S Cleavage (t-BuS- Expelled) B->C D Walden Inversion (Product Formation) C->D

Fig 2: SN2-type stereospecific nucleophilic substitution mechanism at the sulfinyl sulfur.

Protocol B: Stereospecific Nucleophilic Displacement

Objective: Convert the thiosulfinate intermediate to (R)-tert-butanesulfinamide.

  • Nucleophile Generation: Condense ammonia gas at -78 °C. Add a catalytic amount of Fe(NO₃)₃ followed by lithium metal to generate LiNH₂ in situ.

    • Validation Check: The initial deep blue color of solvated electrons will transition to a gray suspension, confirming complete conversion to lithium amide[4].

  • Displacement Reaction: Dissolve the crude (R)-2-methylpropane-2-sulfinothioate in THF and add it dropwise to the LiNH₂/NH₃ solution.

    • Causality: Liquid ammonia acts as both the source of the nucleophile and a highly polar solvent that stabilizes the trigonal bipyramidal transition state, ensuring complete stereochemical inversion without racemization [5].

  • Isolation: Quench with solid NH₄Cl, allow the ammonia to evaporate, and partition between water and dichloromethane.

    • Validation Check: The cleaved byproduct, lithium tert-butylthiolate, is highly water-soluble, allowing the pure sulfinamide to be cleanly extracted into the organic phase. Trituration with hexanes yields the final enantiopure product[4].

Safety, Handling, and Storage

  • Chemical Hazards: (R)-2-methylpropane-2-sulfinothioate is a known skin, eye, and respiratory irritant (GHS Hazard Statements H315, H319, H335)[1]. All handling must be conducted in a certified fume hood.

  • Thermal Instability: The thiosulfinate is thermally labile. Storage at room temperature results in gradual decomposition and erosion of enantiopurity. It must be stored as a solid at -20 °C under an inert atmosphere (argon or nitrogen)[4].

  • Byproduct Management: The cleavage of the thiosulfinate generates tert-butanethiol derivatives, which possess an intensely offensive odor. Glassware and aqueous waste should be treated with bleach (sodium hypochlorite) prior to disposal to oxidize the volatile thiols into odorless sulfonates.

References

  • Ellman, J. A., Cogan, D. A., Liu, G., Kim, K., & Backes, B. J. "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines in High Enantiomeric Purity." Journal of the American Chemical Society, 1998.[Link]

  • Ellman, J. A., Weix, D. J., & Robak, M. T. "(RS)-(+)-tert-Butyl tert-butanethiosulfinate." Organic Syntheses, 2005.[Link]

  • Ellman, J. A., Robak, M. T., & Herbage, M. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010.[Link]

  • National Center for Biotechnology Information. "(R)-(+)-t-Butyl-t-butane thiosulfinate." PubChem Compound Summary, 2025.[Link]

Sources

Exploratory

The Definitive Guide to (R)-2-Methylpropane-2-sulfinothioate (CAS 67734-35-4): Synthesis, Mechanism, and Application in Asymmetric Catalysis

Executive Summary (R)-2-methylpropane-2-sulfinothioate (CAS 67734-35-4), widely referred to in literature as (R)-tert-butanethiosulfinate, is a foundational organosulfur compound in modern asymmetric synthesis. Its prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-methylpropane-2-sulfinothioate (CAS 67734-35-4), widely referred to in literature as (R)-tert-butanethiosulfinate, is a foundational organosulfur compound in modern asymmetric synthesis. Its primary industrial and academic value lies in its role as the direct chiral precursor to Ellman’s sulfinamide ((R)-tert-butanesulfinamide, CAS 196929-78-9). This whitepaper provides a rigorous technical analysis of its chemical properties, validated manufacturing protocols, and the unique stereochemical mechanics governing its transformations—equipping drug development professionals with the mechanistic insights needed to maintain chiral integrity during the synthesis of active pharmaceutical ingredients (APIs).

Chemical Identity & Structural Significance

The thiosulfinate functional group (R-S(=O)-S-R) is inherently reactive, serving as an electrophilic sulfur source. The bulky tert-butyl groups in (R)-2-methylpropane-2-sulfinothioate provide immense steric shielding, which is critical for preventing unwanted side reactions and dictating high facial selectivity during downstream asymmetric inductions .

  • IUPAC Name: 2-[(R)-tert-butylsulfinyl]sulfanyl-2-methylpropane

  • Molecular Formula: C8H18OS2

  • Molecular Weight: 194.36 g/mol

  • SMILES: CC(C)(C)SC(C)(C)C

Synthesis Methodologies & Quantitative Data

The synthesis of (R)-tert-butanethiosulfinate has evolved from early enzymatic resolutions to highly scalable catalytic asymmetric oxidations. The Ellman oxidation remains the industry standard due to its reliance on inexpensive petroleum byproducts (di-tert-butyl disulfide) and highly efficient vanadium catalysis .

Table 1: Quantitative Comparison of Synthesis Routes
Synthetic StrategyReagents / CatalystsOxidantYieldEnantiomeric Excess (ee)Scalability
Catalytic Asymmetric Oxidation VO(acac)2, Chiral Schiff BaseH2O2 (30% aq)92–98%91%High (Multi-kilogram)
Enzymatic Oxidation Cyclohexanone MonooxygenaseO2 / NADPH~90%97%Low (Biocatalytic limits)
Molecular Complexation (R)-BINOL (Host-Guest)None (Resolution)<50%>99%Moderate

Data synthesized from Ellman et al. (2010) , Colonna et al. (2001) , and Liao et al. (2003) .

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to verify causality and structural fidelity.

Protocol A: Catalytic Asymmetric Oxidation of Di-tert-butyl Disulfide

Causality: Vanadium(IV) coordinates with the chiral Schiff base and H2O2 to form an active chiral peroxovanadium complex. The steric bulk of the ligand forces the oxidant to selectively attack only one of the enantiotopic lone pairs on the sulfur atom of the achiral disulfide.

  • Ligand Complexation: In a reaction vessel, dissolve 1.0 mol% of the chiral Schiff base (derived from (1S,2R)-(-)-cis-1-amino-2-indanol and 3,5-di-tert-butylsalicylaldehyde) and 1.0 mol% of vanadyl bis-acetylacetonate (VO(acac)2) in acetone. Stir open to air for 30 minutes until the solution turns dark green, indicating the formation of the active V(V) species.

  • Substrate Addition: Add 1.0 equivalent of di-tert-butyl disulfide to the mixture and cool the reactor to 0 °C.

  • Oxidation: Slowly add 1.1 equivalents of 30% aqueous H2O2 over 4 hours. Critical Step: The slow addition prevents the accumulation of unreacted H2O2, which could lead to over-oxidation to the thiosulfonate.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to destroy residual peroxides. Extract the aqueous layer with dichloromethane (CH2Cl2), dry over MgSO4, and concentrate under reduced pressure.

  • Self-Validating QC: Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column) to confirm an ee of ≥91%. Perform 1H NMR to ensure the absence of a singlet at ~1.5 ppm, which would indicate thiosulfonate contamination .

Protocol B: Stereospecific Nucleophilic Displacement

Causality: Liquid ammonia is utilized as the solvent because it stabilizes the transition state of the SN2@S displacement and prevents the racemization of the highly sensitive sulfinamide product.

  • Ammonia Condensation: Condense anhydrous NH3 gas into a 3-neck flask equipped with a cold finger at -78 °C.

  • Amide Generation: Add a catalytic amount of Fe(NO3)3, followed by the slow addition of lithium wire. Stir until the blue color dissipates and a grey suspension of LiNH2 forms.

  • Nucleophilic Attack: Dissolve the (R)-tert-butanethiosulfinate (from Protocol A) in anhydrous THF and add it dropwise to the LiNH2 suspension.

  • Workup: After 30 minutes, quench the reaction with solid NH4Cl. Allow the ammonia to evaporate overnight. Partition the residue between water and CH2Cl2. Recrystallize the organic extract from boiling hexanes to yield enantiopure (R)-tert-butanesulfinamide.

  • Self-Validating QC: Employ a three-component derivatization protocol using 2-formylphenylboronic acid and (1R,2R,3S,5R)-pinanediol. Analyze via 19F NMR spectroscopy to definitively prove the absolute enantiopurity of the sulfinamide and rule out racemization .

Mechanistic Deep Dive: The Stereochemical Paradox

The conversion of (R)-tert-butanethiosulfinate to (R)-tert-butanesulfinamide presents a fascinating stereochemical paradox: a physical inversion of the molecule results in the retention of the (R) stereochemical descriptor .

When treated with LiNH2, the amide nucleophile attacks the sulfur atom anti-periplanar to the bulky -S-tBu leaving group. This triggers a Walden-like inversion of the spatial arrangement of the substituents around the sulfur stereocenter.

However, under Cahn-Ingold-Prelog (CIP) priority rules:

  • In the thiosulfinate , the priorities are: 1: -S-tBu (Sulfur), 2: =O (Oxygen), 3: -tBu (Carbon), 4: Lone Pair.

  • In the sulfinamide , the priorities shift because Nitrogen (atomic number 7) has a lower priority than the leaving Sulfur (atomic number 16). The new priorities are: 1: =O (Oxygen), 2: -NH2 (Nitrogen), 3: -tBu (Carbon), 4: Lone Pair.

Because the highest priority group is lost and replaced by a group that assumes the #2 priority spot, the formal stereochemical descriptor remains (R), despite the physical inversion of the molecular umbrella.

G N1 Chiral Thiosulfinate (R)-Configuration N2 Nucleophilic Attack (LiNH2) Anti-periplanar to -S-tBu N1->N2 N3 Stereochemical Inversion (Walden-like SN2@S) N2->N3 N4 Chiral Sulfinamide (R)-Configuration N3->N4 CIP Priority Shift Maintains (R) Descriptor

Mechanistic pathway of the SN2@S inversion maintaining the (R) descriptor due to CIP rules.

Downstream Applications in Drug Development

(R)-2-methylpropane-2-sulfinothioate is rarely the final target; it is the vital conduit to Ellman's auxiliary. Once converted to (R)-tert-butanesulfinamide, it is condensed with aldehydes or ketones to form sulfinyl imines.

During nucleophilic addition (e.g., Grignard reagents), the sulfinyl oxygen coordinates with the metal cation, forming a rigid, closed Zimmerman-Traxler-type transition state. The bulky tert-butyl group blocks one face of the imine, forcing the nucleophile to attack with near-perfect diastereoselectivity. Acidic cleavage subsequently yields enantiopure chiral amines, which are ubiquitous in modern neuroactive drugs and oncology therapeutics .

G A Di-tert-butyl disulfide (Achiral) B (R)-tert-Butanethiosulfinate CAS: 67734-35-4 A->B VO(acac)2 / H2O2 Asymmetric Oxidation C (R)-tert-Butanesulfinamide CAS: 196929-78-9 B->C LiNH2 / NH3 SN2@S Inversion D Chiral Amines (APIs) C->D Imine Condensation & Nucleophilic Addition

Workflow from achiral disulfide to chiral amine APIs via CAS 67734-35-4.

Handling, Stability, and Storage

(R)-tert-butanethiosulfinate is moderately stable but susceptible to thermal degradation and disproportionation.

  • Storage: Must be stored at −20 °C under an inert atmosphere (Argon/Nitrogen). At this temperature, it exists as a solid and exhibits no decomposition over several months .

  • Degradation: Prolonged exposure to room temperature results in gradual decomposition into thiosulfonates and disulfides, accompanied by a severe erosion of enantiopurity.

References

  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews (ACS). URL:[Link]

  • Organic Syntheses Procedure: (RS)-(+)-tert-Butyl tert-Butanesulfinamide Organic Syntheses. URL:[Link]

  • Chiral sulfur compounds studied by Raman optical activity: tert-butanesulfinamide and its precursor tert-butyl tert-butanethiosulfinate Chirality (Wiley / PubMed). URL:[Link]

  • Facile optical resolution of tert-butanethiosulfinate by molecular complexation with (R)-BINOL and study of chiral discrimination of the diastereomeric complexes Chemistry: A European Journal (PubMed). URL:[Link]

  • Enantioselective synthesis of tert-butyl tert-butanethiosulfinate catalyzed by cyclohexanone monooxygenase Chirality (PubMed). URL: [Link]

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy The Journal of Organic Chemistry (ACS). URL:[Link]

Foundational

The Core of Chiral Sulfur Chemistry: An In-Depth Technical Guide to (R)-2-Methylpropane-2-sulfinothioate

Executive Summary (R)-2-methylpropane-2-sulfinothioate is a highly specialized organosulfur intermediate that serves as the linchpin in modern asymmetric synthesis. Functioning as the direct, stereochemically pure precur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-methylpropane-2-sulfinothioate is a highly specialized organosulfur intermediate that serves as the linchpin in modern asymmetric synthesis. Functioning as the direct, stereochemically pure precursor to (R)-tert-butanesulfinamide (Ellman's sulfinamide), this chiral thiosulfinate dictates the stereoselective construction of chiral amines—structural motifs that are ubiquitous in active pharmaceutical ingredients (APIs) and complex natural products.

This technical whitepaper deconstructs the structural identity, mechanistic causality, and self-validating synthetic protocols required to synthesize and utilize this critical intermediate at scale.

Physicochemical Identity & Structural Data

Understanding the physical and spectroscopic baseline of (R)-2-methylpropane-2-sulfinothioate is critical for validating reaction success. The quantitative data below summarizes the core parameters of the molecule 1[1], 2[2].

PropertyValue
Chemical Name (R)-S-tert-Butyl 2-methylpropane-2-sulfinothioate
Common Synonym (R)-tert-butyl tert-butanethiosulfinate
CAS Number 67734-35-4
Molecular Formula C8H18OS2
Molecular Weight 194.36 g/mol
Appearance Clear to light yellow oil
1H NMR (CDCl3, 500 MHz) δ 1.58 (s, 9H, OS(C(CH3)3)), 1.40 (s, 9H, SC(CH3)3)
13C NMR (CDCl3, 125 MHz) δ 59.4, 48.7, 32.2, 24.1

Mechanistic Causality: Asymmetric Oxidation & Stereochemical Logic

The synthesis of (R)-2-methylpropane-2-sulfinothioate relies on the catalytic asymmetric oxidation of di-tert-butyl disulfide. As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected over others.

The Homogeneous Advantage

Historically, the oxidation of di-tert-butyl disulfide was performed in a biphasic chloroform/water system. However, this approach suffered from severe mass-transfer limitations; if stirring was too slow, conversion dropped, but if stirring was too vigorous, the catalyst was exposed to excess aqueous H2O2 and degraded [3].

Modern protocols utilize acetone at a 2.3 M concentration . Acetone acts as a practical, relatively non-toxic solvent that maintains a completely homogeneous reaction mixture. This eliminates scale dependence, allowing the reaction to proceed with >98% conversion and ~91% enantiomeric excess (ee) even at the kilogram scale [4].

SynthesisWorkflow A Di-tert-butyl Disulfide (C8H18S2) B Asymmetric Oxidation VO(acac)2, Chiral Ligand, H2O2 Acetone, 0 °C A->B C (R)-2-methylpropane-2-sulfinothioate (C8H18OS2) B->C 91% ee, >92% yield D Nucleophilic Substitution LiNH2 / NH3 (liq), THF Inversion of Configuration C->D E (R)-tert-butanesulfinamide (Ellman's Sulfinamide) D->E 71-75% overall yield

Caption: Synthetic pathway from di-tert-butyl disulfide to Ellman's sulfinamide.

Stereochemical Logic: The CIP Priority Shift

When (R)-2-methylpropane-2-sulfinothioate is converted downstream into Ellman's sulfinamide via nucleophilic displacement with LiNH2, the reaction proceeds via a backside attack at the stereogenic sulfur atom. This results in a complete spatial inversion (Walden inversion) of the molecule 5[5], 6[6].

However, a fascinating artifact of the Cahn-Ingold-Prelog (CIP) nomenclature occurs here. In the thiosulfinate, the leaving group (-S-tBu) is priority #1 (Sulfur, atomic number 16). In the resulting sulfinamide, the incoming group (-NH2) drops to priority #2 (Nitrogen, atomic number 7), elevating the oxygen (=O) to priority #1. Because the spatial inversion is coupled with a priority swap, the formal stereochemical descriptor remains (R) .

Stereochemistry Thio (R)-Thiosulfinate Priorities: -S(tBu) > =O > -tBu Attack LiNH2 Attack (Backside Attack) Thio->Attack Inversion Spatial Inversion (Walden Inversion) Attack->Inversion Sulfinamide (R)-Sulfinamide Priorities: =O > -NH2 > -tBu Inversion->Sulfinamide CIP Descriptor remains (R)

Caption: Stereochemical logic: Spatial inversion preserves the (R) descriptor due to CIP priority shifts.

Experimental Workflow: Self-Validating Protocol

To ensure absolute reproducibility and scientific integrity, the following protocol for the asymmetric oxidation of di-tert-butyl disulfide is designed as a self-validating system.

Step 1: Preparation of the Homogeneous Catalyst Solution
  • In a clean, dry reaction vessel, dissolve VO(acac)2 (0.25 mol %) and the chiral Schiff base ligand (0.26 mol %, typically derived from cis-1-amino-indan-2-ol) in acetone.

  • Adjust the solvent volume to achieve a final substrate concentration of 2.3 M.

  • Causality Check: The use of acetone ensures the reaction remains monophasic, preventing the localized destruction of the catalyst by concentrated aqueous peroxide droplets [3].

Step 2: Substrate Addition & Oxidation
  • Add di-tert-butyl disulfide (1.0 equiv) to the stirring solution and cool the mixture to 0 °C using a recirculating chiller.

  • Slowly add 30% aqueous H2O2 (1.1 equiv) via a syringe pump over a period of 20 hours.

  • Self-Validating Checkpoint 1 (Visual): The reaction mixture will transition from a dark green color to a distinct purple upon the addition of the peroxide 7[7]. This colorimetric shift confirms the successful generation of the active chiral vanadium peroxo species.

Step 3: Reaction Monitoring & Workup
  • Allow the reaction to stir until completion.

  • Self-Validating Checkpoint 2 (Spectroscopic): Pull an aliquot and analyze via 1H NMR. The starting material (di-tert-butyl disulfide) exhibits a single singlet at ~1.30 ppm. Successful conversion is validated by the complete disappearance of this peak and the emergence of two distinct product singlets at δ 1.58 ppm and δ 1.40 ppm (representing the two distinct tert-butyl environments in the thiosulfinate) .

  • Due to the exceptionally high conversion rate (>98%), the resulting (R)-2-methylpropane-2-sulfinothioate can be utilized directly in the subsequent lithium amide displacement step without the need for high-vacuum bulb-to-bulb distillation [4].

References

  • Title: (R)-S-tert-Butyl 2-methylpropane-2-sulfinothioate Product Data. Source: AA Blocks. URL: 1

  • Title: 67734-35-4 | (R)-S-tert-Butyl 2-methylpropane-2-sulfinothioate. Source: MolCore. URL: 2

  • Title: Synthesis of Urea-Hydrogen Peroxide and its Application for Preparing Thiosulfinate. Source: Vietnam Journals Online. URL:

  • Title: Improved Synthesis of tert-Butanesulfinamide Suitable for Large-Scale Production. Source: Organic Letters (ACS Publications). URL: 4

  • Title: Synthetic Approach toward Enantiopure Cyclic Sulfinamides. Source: Organic Letters (PMC). URL: 5

  • Title: Chiral Sulfur Compounds Studied by Raman Optical Activity: tert-Butanesulfinamide and its Precursor. Source: ResearchGate. URL: 6

  • Title: tert-Butyl Sulfide and Di-tert-butyl Disulfide: Versatile Sulfur Sources in Chemical Synthesis. Source: Benchchem. URL: 7

Sources

Exploratory

The Sulfinothioate Blueprint: Discovery, Chemistry, and Pharmacological Potential of Thiosulfinates

Executive Summary Sulfinothioates, commonly referred to as thiosulfinates, represent a unique class of organosulfur compounds characterized by the R–S(=O)–S–R' functional group. As highly reactive sulfur species (RSS), t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfinothioates, commonly referred to as thiosulfinates, represent a unique class of organosulfur compounds characterized by the R–S(=O)–S–R' functional group. As highly reactive sulfur species (RSS), these molecules act as potent electrophiles in biological systems. This whitepaper explores the historical discovery, thermodynamic properties, synthetic methodologies, and pharmacological mechanisms of sulfinothioates, with a primary focus on the archetypal compound: allicin (S-(2-Propenyl) 2-propene-1-sulfinothioate). Designed for drug development professionals and synthetic chemists, this guide bridges historical context with modern, self-validating laboratory protocols.

Historical Milestones in Sulfinothioate Discovery

The pharmaceutical interest in sulfinothioates was catalyzed in 1944 when[1]. They were the first to demonstrate its potent, broad-spectrum antimicrobial properties, establishing the foundational structure-activity relationships for this class of molecules[2].

In 1948,, proving that it does not exist in intact plant tissue[3]. Instead, it is generated upon tissue damage when the compartmentalized enzyme alliinase cleaves the non-proteinogenic amino acid alliin (S-allyl-L-cysteine sulfoxide). This discovery shifted the paradigm of organosulfur research from simple extraction to understanding dynamic, enzyme-mediated precursor conversions, laying the groundwork for modern biomimetic synthesis.

Chemical Architecture and Quantitative Stability

The defining feature of a sulfinothioate is its oxidized disulfide bond. Unlike standard disulfides, the presence of the oxygen atom creates a highly polarized bond, making the sulfenyl sulfur highly susceptible to nucleophilic attack by thiolate ions.

However, this reactivity comes at the cost of profound thermodynamic instability. Allicin rapidly decomposes into a complex cascade of diallyl sulfides, vinyldithiins, and ajoenes depending on the solvent polarity and temperature[4]. Understanding these kinetic parameters is critical for formulation scientists attempting to stabilize sulfinothioates for clinical delivery.

Table 1: Physicochemical and Kinetic Parameters of Allicin

ParameterValueEnvironmental Context / Causality
Molecular Weight 162.26 g/mol Standard State
Water Solubility ~2% (w/v)25°C; stabilized by intermolecular hydrogen bonding.
Activation Energy (Decomposition) 14.7 kJ/molPure isolate; indicates extreme thermal sensitivity[5].
Activation Energy (in Extracts) 97.4 kJ/molIn Ethanolic Garlic Extract (EGE); solvent matrix provides stabilization[6].
Half-Life (Aqueous) ~6 to 30 dayspH dependent; significantly extended at acidic pH due to reduced self-reaction[7].
Half-Life (Hexane) ~2 hoursLack of H-bonding accelerates bimolecular degradation[7].
Half-Life (Vegetable Oil) 0.8 to 3.1 hoursRapid hydrophobic degradation into vinyldithiins[8].
Extinction Coefficient (ε) 145.4 M⁻¹cm⁻¹Measured in a 1 cm quartz cell at 240 nm in water[7].

Biosynthetic and Synthetic Pathways

The generation of sulfinothioates can be achieved through enzymatic cleavage or direct chemical oxidation. Both pathways converge on a highly reactive sulfenic acid intermediate, which undergoes spontaneous condensation.

Biosynthesis cluster_0 In Vivo Biosynthesis cluster_1 In Vitro Chemical Synthesis Alliin Alliin (S-allyl-L-cysteine sulfoxide) Alliinase Alliinase Enzyme (Cleavage) Alliin->Alliinase AllylSulfenic1 Allyl Sulfenic Acid Alliinase->AllylSulfenic1 - Pyruvate, NH3 Condensation Spontaneous Condensation (Zero-Order Kinetics) AllylSulfenic1->Condensation AllylDisulfide Allyl Disulfide Oxidation H2O2 / Acetic Acid (0°C) AllylDisulfide->Oxidation AllylSulfenic2 Allyl Sulfenic Acid Oxidation->AllylSulfenic2 Oxidation AllylSulfenic2->Condensation Allicin Allicin (Sulfinothioate) Condensation->Allicin - H2O

Fig 1: Biosynthetic and chemical synthesis pathways of allicin.

Experimental Protocol: Zero-Order Chemical Synthesis of Allicin

To bypass the instability of natural extraction, synthetic chemists utilize the controlled oxidation of disulfides. This protocol is designed as a self-validating system to prevent over-oxidation into sulfonothioates.

Objective: Synthesize high-purity allicin via the oxidation of allyl disulfide.

Causality & Design: We utilize hydrogen peroxide (H₂O₂) in a glacial acetic acid medium. Acetic acid acts as a proton donor, increasing the electrophilicity of H₂O₂ for the targeted oxidation of the disulfide bond, while simultaneously stabilizing the allyl sulfenic acid intermediate. The reaction must be strictly maintained at 0°C because the[5].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 3.5 mL of 80% allyl disulfide in glacial acetic acid, adjusting the final volume to 25 mL. Chill the solution in an ice bath to strictly 0°C.

  • Oxidant Activation: In a separate vessel, prepare the oxidizing solution by dissolving 3.5 mL of 30% H₂O₂ in glacial acetic acid (25 mL total volume).

  • Controlled Oxidation: Add the acidic H₂O₂ solution dropwise to the allyl disulfide solution over 25 minutes under vigorous magnetic stirring.

    • Causality: Dropwise addition prevents localized exothermic spikes that would trigger the homolytic cleavage of the newly formed sulfinothioate bonds.

  • Steady-State Condensation: Maintain the reaction at 10°C–15°C for 4 hours. [5].

  • Purification: Extract via liquid-liquid partitioning using a mildly polar solvent system (e.g., dichloromethane/water), keeping temperatures below 20°C.

  • Self-Validation Checkpoint: Analyze the purified fraction via UV-Vis spectroscopy. Measure the absorbance at 240 nm and 254 nm.[7]. A ratio outside this range indicates unreacted disulfides or over-oxidized byproducts.

Pharmacological Mechanisms and Cellular Targets

Sulfinothioates do not operate via traditional lock-and-key receptor binding. Instead, they function as multi-target electrophiles., creating a mixed disulfide that initiates a profound redox cycling cascade[9].

This mechanism rapidly depletes intracellular glutathione (GSH) and modifies exposed cysteine residues on critical regulatory proteins. In oncology and infectious disease models, this results in the accumulation of Reactive Oxygen Species (ROS) and the subsequent inhibition of the NF-κB survival pathway, ultimately[2].

Mechanism Allicin Allicin (R-S(=O)-S-R') ThiolExchange Thiol-Disulfide Exchange Allicin->ThiolExchange Enters Cell GSH Glutathione Depletion ThiolExchange->GSH CysMod Protein Cysteine Modification ThiolExchange->CysMod ROS ROS Accumulation GSH->ROS Redox Imbalance NFkB NF-κB Pathway Inhibition CysMod->NFkB Blocks Activation Apoptosis Cellular Apoptosis (Bax/FasL Upregulation) ROS->Apoptosis NFkB->Apoptosis Pro-apoptotic shift

Fig 2: Allicin-mediated thiol-disulfide exchange and apoptotic signaling.

Modern Formulations and Drug Development

The primary hurdle in sulfinothioate drug development remains its volatile half-life. Modern pharmaceutical engineering has addressed this through two distinct strategies:

  • Host-Guest Inclusion Complexes: Encapsulating allicin within β-cyclodextrin cavities shields the reactive oxygen atom from aqueous hydrolysis.[5].

  • Directed Degradation into Stable Analogs: Rather than fighting thermodynamics, researchers intentionally degrade allicin under controlled thermal and solvent conditions to yield more stable, yet highly active, secondary metabolites like ajoene and vinyldithiins.

As antimicrobial resistance continues to outpace traditional antibiotic discovery, the multi-target redox mechanisms of sulfinothioates offer a compelling, evolutionary-tested blueprint for next-generation therapeutics.

References

  • Wikipedia Contributors. "Allicin." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Rahman, M. S. (2007). "Allicin and Other Functional Active Components in Garlic: Health Benefits and Bioavailability." International Journal of Food Properties, Taylor & Francis. URL:[Link]

  • Borlinghaus, J., et al. (2014). "Allicin: Chemistry and Biological Properties." Molecules, PMC. URL:[Link]

  • Batiha, G. E., et al. (2025). "Cracking the Sulfur Code: Garlic Bioactive Molecules as Multi-Target Blueprints for Drug Discovery." Pharmaceuticals, MDPI. URL:[Link]

  • Reiter, J., et al. (2017). "Diallylthiosulfinate (Allicin), a Volatile Antimicrobial from Garlic (Allium sativum), Kills Human Lung Pathogenic Bacteria, Including MDR Strains, as a Vapor." Molecules, PMC. URL:[Link]

  • Ilić, D. P., et al. (2011). "Allicin and related compounds: biosynthesis, synthesis and pharmacological activity." Facta Universitatis, SciSpace. URL:[Link]

  • Cañizares, P., et al. (2004). "Thermal degradation of allicin in garlic extracts and its implication on the inhibition of the in-vitro growth of Helicobacter pylori." Biotechnology Progress, PubMed. URL:[Link]

  • Lawson, L. D., et al. (1991). "Allicin by High-Performance Liquid Chromatography INA Method 110.001." Nature4Science. URL:[Link]

  • Fujisawa, H., et al. (2008). "Biological and Chemical Stability of Garlic-Derived Allicin." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

Sources

Foundational

theoretical studies of (R)-2-methylpropane-2-sulfinothioate

An In-Depth Technical Guide to the Theoretical and Mechanistic Properties of (R)-2-Methylpropane-2-sulfinothioate As a Senior Application Scientist, evaluating chiral organosulfur reagents requires moving beyond basic sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Mechanistic Properties of (R)-2-Methylpropane-2-sulfinothioate

As a Senior Application Scientist, evaluating chiral organosulfur reagents requires moving beyond basic synthetic utility to understand the fundamental quantum mechanical and thermodynamic forces governing their behavior. (R)-2-Methylpropane-2-sulfinothioate (commonly known as (R)-tert-butyl tert-butanethiosulfinate) is a cornerstone intermediate in modern asymmetric synthesis, most notably serving as the direct precursor to Ellman’s chiral sulfinamide auxiliary[1].

This whitepaper synthesizes recent theoretical studies, computational modeling, and field-proven experimental protocols to provide a comprehensive mechanistic understanding of this critical compound.

Structural and Chiroptical Fundamentals

(R)-2-Methylpropane-2-sulfinothioate is characterized by a highly polarized thiosulfinate functional group (S–S=O) flanked by two bulky tert-butyl groups[2]. The steric bulk is not merely structural; it is the primary kinetic stabilizer that prevents spontaneous disproportionation—a common failure mode in less hindered thiosulfinates[3].

Raman Optical Activity (ROA) and DFT Profiling

Standard Electronic Circular Dichroism (ECD) often struggles to resolve the complex conformational ensembles of flexible organosulfur compounds. To definitively assign the absolute configuration and understand solution-state dynamics, researchers have turned to Raman Optical Activity (ROA) coupled with Density Functional Theory (DFT)[1].

The Causality of Chiroptical Selection: ROA is specifically chosen over ECD for this molecule because the vibrational couplings between the two tertiary carbon atoms across the S–S linkage generate exceptionally large, distinct ROA signals[1]. DFT calculations (utilizing B3LYP or BP86 functionals with triple-zeta basis sets) reveal that the molecule exists in an equilibrium of three stable conformations separated by energy gaps of <1 kcal/mol[1]. The theoretical ROA tensors calculated using the Gauge-Independent Atomic Orbital (GIAO) method for this equilibrium mixture perfectly map to the experimental spectra, unambiguously confirming the (R)-(-) absolute configuration[1].

Thermodynamic Stability and Pyrolysis Pathways

Thiosulfinates are notoriously sensitive to heat and strong acids[2]. Understanding their thermal decomposition is critical for optimizing storage and reaction conditions. High-level theoretical studies using Coupled Cluster (CCSD(T)) and Rice−Ramsperger−Kassel−Marcus (RRKM) theory have mapped the precise pyrolysis pathways of this compound[4].

Mechanistic Divergence: The thermal decomposition proceeds via competing unimolecular pathways:

  • The 5-Membered Transition State (Kinetic Pathway): An E1-like syn-elimination where the oxygen atom abstracts a proton from the adjacent tert-butyl group. This highly ordered 5-membered TS minimizes steric repulsion and leads almost exclusively to tert-butanethiosulfoxylic acid (t-BuSSOH) and isobutene[4].

  • The 6-Membered Transition State (Thermodynamic Minor): A competing abstraction leading to the branched isomer t-BuS(OH)S. Because this pathway forces the bulky tert-butyl groups into a higher-energy eclipsed conformation during the transition state, it is kinetically suppressed and rarely observed experimentally[4].

Pyrolysis Reactant t-BuS(O)St-Bu (Reactant) TS5 5-Membered TS (E1-like) Reactant->TS5 Primary Pathway 1 TS6 6-Membered TS (Branched) Reactant->TS6 Primary Pathway 2 Prod1 t-BuSSOH + C4H8 (Kinetic Product) TS5->Prod1 Prod2 t-BuS(OH)S (Thermodynamic Minor) TS6->Prod2 SecProd trans/cis-HSSOH (Secondary Products) Prod1->SecProd Secondary Pyrolysis Prod2->SecProd Secondary Pyrolysis

Figure 1: Computed primary and secondary thermal decomposition pathways via DFT/CCSD(T).

Mechanistic Role in Asymmetric Synthesis

The synthesis of (R)-2-methylpropane-2-sulfinothioate from di-tert-butyl disulfide is a triumph of asymmetric catalysis. The most robust methods utilize chiral Vanadium-Schiff base complexes or Titanium(IV)-diethyl tartrate systems (Kagan’s oxidation)[3].

Theoretical Basis of Enantioselectivity: DFT calculations of the Ti(IV) catalytic cycle demonstrate that stereoselectivity is governed by the formation of isomeric helical dinuclear complexes[3]. The energy differential between the P-helical and M-helical transition states dictates the facial selectivity of the peroxide attack on the disulfide bond, yielding the (R)-thiosulfinate in up to 91% enantiomeric excess (ee)[1][3].

Subsequent treatment with lithium amide (LiNH₂) in liquid ammonia results in a stereospecific nucleophilic displacement of the tert-butyl thiolate leaving group. This proceeds with complete inversion of configuration at the sulfur center, yielding (R)-tert-butanesulfinamide[1][5].

Synthesis Disulfide Di-tert-butyl disulfide Oxidation Asymmetric Oxidation (Ti/V Catalyst + H2O2) Disulfide->Oxidation Thiosulfinate (R)-2-methylpropane- 2-sulfinothioate Oxidation->Thiosulfinate 91% ee Amidation Nucleophilic Attack (LiNH2 / NH3) Thiosulfinate->Amidation Sulfinamide (R)-tert- butanesulfinamide Amidation->Sulfinamide Inversion

Figure 2: Synthetic workflow from disulfide to Ellman's auxiliary highlighting stereocontrol.

Quantitative Data Summaries

Table 1: Physical and Chemical Properties
PropertyValueSource / Notes
IUPAC Name 2-[(R)-tert-butylsulfinyl]sulfanyl-2-methylpropaneStandard nomenclature[6]
CAS Number 67734-35-4Enantiopure (R)-form[2][6]
Molecular Formula C₈H₁₈OS₂Mass: 194.35 g/mol [2][7]
Physical State Colorless to pale yellow liquidExhibits a distinctive garlic odor[2]
Stability Thermally labileDecomposes under heat/strong acid[2]
Table 2: Computed Kinetic Parameters for Pyrolysis (Low-Pressure Limit)

Data derived from RRKM theory calculations across 500–800 K[4]. | Decomposition Pathway | Rate Constant Equation


 | Kinetic Favorability |
| :--- | :--- | :--- |
| Primary (5-Membered TS)  | 

| Highly Favored | | Primary (6-Membered TS) | Not experimentally observed | Disfavored (Steric clash) | | Secondary (trans-HSSOH) |

| Competitive at high temps |

Experimental & Computational Workflows

Protocol A: Computational ROA/ECD Simulation (Self-Validating System)

To theoretically validate the absolute configuration of newly synthesized thiosulfinate batches, follow this computational pipeline:

  • Conformational Search: Perform a molecular mechanics (MMFF) conformational search to identify all rotamers within a 5 kcal/mol window. Causality: Skipping this step risks optimizing a local minimum, leading to inverted or artifactual ROA predictions.

  • Geometry Optimization: Optimize the identified conformers using DFT at the B3LYP/6-311++G(2d,2p) level.

  • Frequency Validation: Run a frequency calculation. Self-Validation Check: Ensure zero imaginary frequencies exist. An imaginary frequency indicates a transition state, not a stable ground-state conformer.

  • Tensor Calculation: Calculate the magnetic dipole-electric dipole polarizability tensors using the GIAO method to simulate the ROA and ECD spectra. Average the spectra based on Boltzmann population distributions[1].

Protocol B: Asymmetric Synthesis of (R)-2-Methylpropane-2-sulfinothioate
  • Catalyst Preparation: In a flame-dried flask under argon, combine

    
     (0.25 mol%) and the chiral Schiff base ligand (0.26 mol%) in dichloromethane. Stir for 30 minutes to ensure complete complexation[1].
    
  • Substrate Addition: Add di-tert-butyl disulfide (1.0 equiv) to the catalyst solution.

  • Controlled Oxidation: Cool the reaction to 0 °C. Add 30% aqueous

    
     (1.1 equiv) dropwise over 2 hours using a syringe pump. Causality: The slow addition rate maintains a low steady-state concentration of peroxide, strictly preventing overoxidation to the thiosulfonate[3].
    
  • Workup & Validation: Quench with saturated sodium thiosulfate. Extract with organic solvent, dry, and concentrate. Self-Validation Check: Before proceeding to amidation, analyze the crude product via chiral HPLC. An ee of ≥90% must be confirmed to ensure downstream sulfinamide purity[1].

References

1.8 2.6 3.2 4.7 5.4 6.1 7.3 8.5

Sources

Exploratory

solubility of (R)-2-methylpropane-2-sulfinothioate in organic solvents

An In-Depth Technical Guide to the Solubility of (R)-2-methylpropane-2-sulfinothioate in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to (R)-2-methylpropane-2-sul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (R)-2-methylpropane-2-sulfinothioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (R)-2-methylpropane-2-sulfinothioate and the Significance of Solubility

(R)-2-methylpropane-2-sulfinothioate, with the CAS number 67734-35-4, is an organosulfur compound featuring a chiral sulfinothioate functional group.[1][2][3] Its structure consists of two tert-butyl groups attached to the sulfur atoms of the sulfinothioate moiety. The presence of this functional group and the overall molecular architecture are key determinants of its physical and chemical properties, including its solubility.

In the realm of drug development, solubility is a cornerstone of a compound's developability profile. Poor solubility can lead to a host of challenges, including:

  • Limited Bioavailability: An orally administered drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.

  • Difficulties in Formulation: Developing stable and effective dosage forms, such as injectables or oral solutions, is challenging with poorly soluble compounds.

  • Inaccurate Biological Screening: Inconsistent or low solubility in assay media can lead to unreliable results in high-throughput screening and other in vitro studies.

Therefore, a thorough understanding and characterization of a compound's solubility in various solvents is a critical early-stage activity in the drug discovery pipeline.

The Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of substances.[4][5][6][7][8] It states that a solute will dissolve best in a solvent that has a similar polarity.[4][5][6][7][8] The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the electronegativity of its constituent atoms and its overall geometry.

The key intermolecular forces that govern solubility are:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules. They are the primary forces of attraction between nonpolar molecules.

  • Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: This is a special type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F). It is a particularly strong intermolecular force.

For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Physicochemical Properties and Predicted Solubility of (R)-2-methylpropane-2-sulfinothioate

To predict the solubility of (R)-2-methylpropane-2-sulfinothioate, we must first analyze its molecular structure and deduce its physicochemical properties.

  • Molecular Structure: (R)-2-methylpropane-2-sulfinothioate has the molecular formula C8H18OS2 and a molecular weight of 194.36 g/mol .[2][9] It is described as a colorless to yellow-brown liquid or semi-solid.[9][10]

  • Polarity: The sulfinothioate group (-S(O)S-) contains a sulfoxide moiety, which is polar due to the electronegativity difference between oxygen and sulfur, creating a dipole moment. However, the molecule is flanked by two bulky, nonpolar tert-butyl groups. These large alkyl groups will dominate the molecular surface, giving the overall molecule a predominantly nonpolar to weakly polar character.

  • Hydrogen Bonding: The molecule itself does not possess any hydrogen bond donors (i.e., no H-N, H-O, or H-F bonds). The oxygen and sulfur atoms in the sulfinothioate group have lone pairs of electrons and could potentially act as hydrogen bond acceptors, though sulfur is a relatively weak hydrogen bond acceptor.[11][12][13]

Based on this analysis, (R)-2-methylpropane-2-sulfinothioate is expected to be:

  • Soluble in nonpolar and weakly polar aprotic solvents: The large nonpolar tert-butyl groups suggest good solubility in solvents like hexane, toluene, and diethyl ether.

  • Moderately soluble in polar aprotic solvents: Solvents like acetone and ethyl acetate, which are polar but cannot donate hydrogen bonds, may dissolve the compound to a reasonable extent due to dipole-dipole interactions with the sulfinothioate group.

  • Sparingly soluble to insoluble in polar protic solvents: Solvents like ethanol, methanol, and water are highly polar and engage in strong hydrogen bonding networks. The energy required to disrupt these networks for the nonpolar parts of the molecule to be accommodated is likely to be unfavorable, leading to poor solubility.

Predicted Solubility Profile

The following table summarizes the predicted solubility of (R)-2-methylpropane-2-sulfinothioate in a range of common organic solvents.

SolventPolarity IndexSolvent TypePredicted Solubility
Hexane0.1NonpolarHigh
Toluene2.4NonpolarHigh
Diethyl Ether2.8Weakly Polar AproticHigh
Dichloromethane3.1Weakly Polar AproticHigh
Tetrahydrofuran (THF)4.0Polar AproticModerate to High
Ethyl Acetate4.4Polar AproticModerate
Acetone5.1Polar AproticModerate
Acetonitrile5.8Polar AproticLow to Moderate
Ethanol4.3Polar ProticLow
Methanol5.1Polar ProticLow
Water10.2Polar ProticInsoluble

Experimental Determination of Solubility

While predictions are useful, experimental determination of solubility is essential for accurate characterization. The following is a standard protocol for determining the solubility of a compound like (R)-2-methylpropane-2-sulfinothioate.

Materials and Equipment
  • (R)-2-methylpropane-2-sulfinothioate (of known purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[14]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification A Prepare saturated stock solutions of the compound in each solvent B Add an excess of (R)-2-methylpropane-2-sulfinothioate to a known volume of solvent in a vial C Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C) B->C Incubate D Shake for a sufficient time to reach equilibrium (e.g., 24-48 hours) C->D E Allow the vials to stand for a short period for undissolved solid to settle D->E Post-incubation F Carefully withdraw a sample from the supernatant E->F G Filter the sample through a syringe filter to remove any undissolved particles F->G H Accurately dilute the filtered sample with a suitable solvent G->H I Analyze the diluted sample by a validated HPLC method H->I Inject J Prepare a calibration curve using standard solutions of known concentrations K Determine the concentration of the compound in the diluted sample from the calibration curve J->K Calculate L Calculate the original concentration in the saturated solution, accounting for the dilution factor K->L Calculate

Figure 1. Experimental workflow for the determination of the solubility of (R)-2-methylpropane-2-sulfinothioate.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a stock solution of (R)-2-methylpropane-2-sulfinothioate of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested. Add an excess amount of (R)-2-methylpropane-2-sulfinothioate to each vial, ensuring that there is undissolved material present.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for an adequate period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sampling: After the incubation period, remove the vials and let them stand to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Analyze the prepared standard solutions and the diluted samples by HPLC.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. From the calibration curve, determine the concentration of (R)-2-methylpropane-2-sulfinothioate in the diluted samples. Calculate the solubility in the original solvent by applying the dilution factor.

Interpretation of Results and Further Considerations

The experimentally determined solubility values can be used to validate or refine the predicted solubility profile. If discrepancies are observed, it may indicate specific molecular interactions that were not fully accounted for in the initial theoretical assessment.

For drug development purposes, it is also important to consider:

  • Kinetic vs. Thermodynamic Solubility: The shake-flask method measures thermodynamic (or equilibrium) solubility. In some situations, particularly in early-stage drug discovery, kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution) may also be relevant.

  • Effect of Temperature: Solubility is temperature-dependent. For most solids in liquids, solubility increases with temperature. It may be beneficial to determine the solubility at different temperatures relevant to manufacturing or storage conditions.

  • pH-Dependent Solubility: For ionizable compounds, solubility is highly dependent on the pH of the medium. While (R)-2-methylpropane-2-sulfinothioate is not expected to be readily ionizable, this is a critical consideration for many drug candidates.

Conclusion

References

  • Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • ZheJiang TianHe Resin Co.,Ltd. (n.d.). Organic Solvent Polarity Chart. Retrieved from [Link]

  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • (n.d.). Polarity of Solvents. Retrieved from a web source providing a chart of solvent polarities.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a web source detailing a solubility experiment.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Fiveable. (2025, August 15). Like dissolves like Definition - Intro to Chemistry Key.... Retrieved from [Link]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a web source providing a protocol for determining solubility class.
  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from a web source providing a table of solvent properties.
  • LookChem. (n.d.). (R)-S-tert-butyl 2-methylpropane-2-sulfinothioate. Retrieved from [Link]

  • (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from a web source providing a solvent miscibility and polarity chart.
  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • RSC Publishing. (2022, January 11). C–H…S Hydrogen Bonding Interactions. Retrieved from [Link]

  • PubMed. (2001, December 15). Hydrogen Bonding in Sulfonamides. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound S-Propyl 2-propene-1-sulfinothioate (FDB019628). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Stability of thiosulfinates from garlic (Allium sativum L.) supercritical extracts in polar and nonpolar solvents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Evidence of sulfur centered hydrogen bond with sulfur atoms as a donor in aromatic thiols and aliphatic thiols on complexation w. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Complementary halogen and hydrogen bonding: sulfur⋯iodine interactions and thioamide ribbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen Bonding with Sulfur | Request PDF. Retrieved from [Link]

  • ResearchGate. (2018, September 20). Polarity of functional groups. Retrieved from [Link]

  • MDPI. (2023, July 25). Further Study of the Polar Group's Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionality of garlic sulfur compounds (Review). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Reactivity of (R)-2-Methylpropane-2-sulfinothioate

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-Methylpropane-2-sulfinothioate, systematically known as (R)-S-tert-butyl 2-methylpropane-2-sulfinothioate and often referred to as (R)-tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methylpropane-2-sulfinothioate, systematically known as (R)-S-tert-butyl 2-methylpropane-2-sulfinothioate and often referred to as (R)-tert-butyl tert-butanethiosulfinate, is a chiral organosulfur compound of significant interest in modern asymmetric synthesis. Its primary utility lies in its role as a key precursor to (R)-tert-butanesulfinamide (Ellman's auxiliary), a cornerstone reagent for the asymmetric synthesis of chiral amines. This guide provides a comprehensive overview of the stability and reactivity of (R)-2-methylpropane-2-sulfinothioate, offering insights into its synthesis, handling, and application. The content is tailored for professionals in chemical research and drug development, emphasizing the practical aspects and underlying principles that govern its chemical behavior.

Introduction: The Significance of a Chiral Precursor

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The development of robust and scalable methods for their enantioselective synthesis is, therefore, a paramount objective in organic chemistry.[2] (R)-2-Methylpropane-2-sulfinothioate has emerged as a critical starting material in this endeavor. While not typically used directly as a chiral auxiliary, its efficient and stereospecific conversion to (R)-tert-butanesulfinamide provides access to one of the most versatile and widely used chiral ammonia equivalents.[1][2]

This guide will delve into the essential chemical properties of (R)-2-methylpropane-2-sulfinothioate, providing a foundational understanding for its effective use in the laboratory.

Structural Features and Physicochemical Properties

(R)-2-Methylpropane-2-sulfinothioate is a chiral thiosulfinate characterized by a stereogenic sulfur atom. The presence of two bulky tert-butyl groups flanking the S-S(O) core significantly influences its stability and reactivity.

PropertyValueSource(s)
Chemical Name (R)-S-tert-butyl 2-methylpropane-2-sulfinothioate[3]
Common Name (R)-tert-Butyl tert-butanethiosulfinate[4]
CAS Number 67734-35-4[3][4]
Molecular Formula C₈H₁₈OS₂[3]
Molecular Weight 194.36 g/mol [3]
Physical State Colorless to pale yellow solid or liquid[4][5]
Solubility Soluble in organic solvents[4]
Purity (Commercial) Typically ≥95%[3][5]

Synthesis of (R)-2-Methylpropane-2-sulfinothioate

The preparation of enantiomerically enriched (R)-2-methylpropane-2-sulfinothioate is a key step in the synthesis of Ellman's auxiliary. The most practical and widely adopted method involves the catalytic asymmetric oxidation of the inexpensive starting material, di-tert-butyl disulfide.[1][6]

Catalytic Asymmetric Oxidation

This method, pioneered by Ellman and coworkers, utilizes a chiral ligand in conjunction with a vanadium catalyst to effect the enantioselective oxidation of di-tert-butyl disulfide with an oxidant like hydrogen peroxide.[1]

Experimental Protocol: Asymmetric Oxidation of Di-tert-butyl Disulfide [1][7]

  • Ligand-Catalyst Complex Formation: A chiral ligand, such as one derived from (1S,2R)-(-)-cis-1-amino-2-indanol and 3,5-di-tert-butyl salicylaldehyde, is charged into a reaction vessel with vanadyl bis-acetylacetonate (VO(acac)₂) in acetone. The mixture is stirred vigorously in air for approximately 30 minutes to form the dark green active catalyst complex.

  • Substrate Addition and Cooling: Di-tert-butyl disulfide is added to the catalyst solution, and the resulting mixture is cooled to 0 °C in an ice bath.

  • Oxidant Addition: 30% aqueous hydrogen peroxide is added slowly to the vigorously stirred reaction mixture over an extended period (e.g., 20 hours) using a syringe pump. The slow addition is crucial to maintain high enantioselectivity.

  • Reaction Monitoring: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the di-tert-butyl disulfide signal (δ ~1.31 ppm in CDCl₃) and the appearance of the diastereotopic tert-butyl signals of the thiosulfinate product (δ ~1.38 and 1.56 ppm in CDCl₃).[8]

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extracted with an organic solvent (e.g., hexanes). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is typically used in the subsequent step without further purification.

G cluster_synthesis Asymmetric Oxidation Workflow Disulfide Di-tert-butyl Disulfide Reaction Asymmetric Oxidation (Acetone, 0°C) Disulfide->Reaction Catalyst Chiral Vanadium Catalyst Catalyst->Reaction Oxidant H₂O₂ (aq) Oxidant->Reaction Slow Addition Product (R)-2-Methylpropane- 2-sulfinothioate Reaction->Product

Caption: Workflow for the synthesis of (R)-2-methylpropane-2-sulfinothioate.

The causality behind this experimental design lies in controlling the stereochemistry of the oxidation. The chiral vanadium complex creates a chiral environment around the pro-chiral sulfur atom of the disulfide, directing the oxygen transfer from the peroxide to one face of the sulfur atom preferentially, thus leading to an enantiomeric excess of the (R)-isomer.

Stability and Handling

The stability of (R)-2-methylpropane-2-sulfinothioate is a critical consideration for its storage and use.

Thermal Stability

Experimental evidence from synthetic protocols indicates that (R)-2-methylpropane-2-sulfinothioate is prone to gradual decomposition at room temperature.[7] This decomposition can lead to a loss of chemical purity and an erosion of enantiopurity. For long-term storage, it is imperative to maintain the compound at low temperatures.

Storage Protocol:

  • (R)-2-Methylpropane-2-sulfinothioate should be stored at -20 °C. [7] At this temperature, it exists as a solid and has been observed to be stable for several months without significant decomposition.[7]

Chemical Stability

The thiosulfinate functional group is sensitive to both strong acids and bases. Under acidic conditions, decomposition can be accelerated.[4] Therefore, exposure to acidic or basic media during work-up and handling should be minimized unless a reaction is intended.

Reactivity and Synthetic Applications

The reactivity of (R)-2-methylpropane-2-sulfinothioate is dominated by the electrophilic nature of the sulfinyl sulfur atom. However, its most significant and widespread application is not as a direct reactant with various nucleophiles, but as an efficient precursor to (R)-tert-butanesulfinamide.

Conversion to (R)-tert-Butanesulfinamide

The reaction of (R)-2-methylpropane-2-sulfinothioate with an amide nucleophile, typically lithium amide, proceeds via a nucleophilic substitution at the sulfinyl sulfur. This reaction occurs with complete inversion of configuration at the sulfur center, a crucial feature for transferring the chirality from the thiosulfinate to the sulfinamide.[1]

Experimental Protocol: Synthesis of (R)-tert-Butanesulfinamide [1][7]

  • Preparation of Lithium Amide: Anhydrous ammonia is condensed into a reaction vessel at -78 °C, and lithium metal is added in portions to form a dark blue solution of lithium amide.

  • Nucleophilic Substitution: A solution of crude (R)-2-methylpropane-2-sulfinothioate in anhydrous THF is added slowly to the vigorously stirred lithium amide solution at -78 °C.

  • Quenching and Work-up: The reaction is quenched by the careful addition of solid ammonium chloride. The ammonia is allowed to evaporate, and the resulting residue is worked up by extraction with an organic solvent.

  • Purification: The crude (R)-tert-butanesulfinamide is purified by trituration and/or crystallization to yield the enantiomerically pure product.

G cluster_reactivity Conversion to Ellman's Auxiliary Thiosulfinate (R)-2-Methylpropane- 2-sulfinothioate Reaction Nucleophilic Substitution (THF, -78°C) Thiosulfinate->Reaction LiNH2 Lithium Amide (LiNH₂) LiNH2->Reaction Sulfinamide (R)-tert-Butanesulfinamide (Ellman's Auxiliary) Reaction->Sulfinamide Inversion of Stereochemistry

Caption: Reaction pathway for the synthesis of (R)-tert-butanesulfinamide.

Reactivity of the Derived N-tert-Butanesulfinyl Imines

Once (R)-tert-butanesulfinamide is obtained, it is typically condensed with aldehydes or ketones to form chiral N-tert-butanesulfinyl imines. These imines are highly versatile intermediates where the tert-butanesulfinyl group serves three key functions:

  • Activates the Imine: It enhances the electrophilicity of the imine carbon.

  • Powerful Chiral Director: The bulky tert-butyl group effectively shields one face of the C=N bond, directing the approach of nucleophiles to the opposite face with high diastereoselectivity.[10]

  • Readily Cleavable Protecting Group: After the nucleophilic addition, the sulfinyl group can be easily removed under mild acidic conditions to reveal the free chiral amine.[1]

The reactions of these chiral imines with organometallic reagents such as Grignard reagents and organolithium compounds are particularly powerful for the construction of C-C bonds and the synthesis of α-branched chiral amines.[6][10]

Example Application in Drug Synthesis: Apremilast

A practical application of this methodology is demonstrated in the asymmetric synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[8] The synthesis utilizes (R)-tert-butanesulfinamide as a chiral auxiliary to stereoselectively introduce the chiral amine center of the molecule. This highlights the industrial relevance of the chemistry stemming from (R)-2-methylpropane-2-sulfinothioate.[8]

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectroscopic information for enantiopure (R)-2-methylpropane-2-sulfinothioate is limited, key ¹H NMR signals for the racemic compound have been reported in the context of reaction monitoring.

  • ¹H NMR (300 MHz, CDCl₃): δ 1.38 (s, 9H), 1.56 (s, 9H). The two singlets correspond to the chemically non-equivalent tert-butyl groups.[8]

A specific optical rotation value for enantiopure (R)-2-methylpropane-2-sulfinothioate is not consistently reported in the surveyed literature. Researchers should perform their own polarimetry on synthesized, enantiomerically pure samples to establish this value.

Conclusion

(R)-2-Methylpropane-2-sulfinothioate is a valuable, albeit moderately stable, chiral organosulfur compound. Its significance in modern organic synthesis is firmly established through its role as the primary precursor to (R)-tert-butanesulfinamide, a powerful and widely used chiral auxiliary. Understanding its synthesis via catalytic asymmetric oxidation, its thermal lability which necessitates cold storage, and its clean conversion to the corresponding sulfinamide are paramount for its successful application. For researchers and professionals in drug development, the synthetic pathways enabled by this molecule offer a reliable and scalable route to a diverse array of enantiomerically pure chiral amines, making it an indispensable tool in the pursuit of new therapeutic agents.

References

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]

  • Ellman, J. A., et al. (2002). (R,S)-tert-Butyl tert-butanethiosulfinate. Organic Syntheses, 79, 196. [Link]

  • Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Asymmetric Synthesis of α-Branched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines. Journal of the American Chemical Society, 119(41), 9913-9914.
  • Wikipedia. (n.d.). tert-Butanesulfinamide. [Link]

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13.
  • Mondal, B., Mandal, D., & Das, A. K. (2011). Pyrolysis of tert-butyl tert-butanethiosulfinate, t-BuS(O)St-Bu: a computational perspective of the decomposition pathways. The Journal of Physical Chemistry A, 115(14), 3068-3078. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropane. [Link]

  • Wu, Y., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275. [Link]

  • Ramakrishna, B., & Ghorai, M. K. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Organic & Biomolecular Chemistry, 18(45), 9136-9153.
  • Procedia Engineering. (2012). Thermal Decomposition Analysis and Safety Study on Di-tert-butyl Peroxide. 43, 312-317. [Link]

  • McQuade, D. T., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54685. [Link]

  • University of Nottingham. (n.d.). Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. [Link]

  • Japan Explosives Society. (n.d.). Thermal decomposition of di-tert-butylperoxide measured with calorimeter. [Link]

  • Zhang, X., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science, 388(6743), eado9956.
  • Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • ARKIVOC. (2024). Tert-butyl hydroperoxide decomposition as a descriptor for liquid-phase hydrocarbon oxidation over transition metal oxide-based catalysts. [Link]

  • MDPI. (2021). Thermal Decomposition of Brominated Butyl Rubber. [Link]

Sources

Exploratory

Unveiling the Biological Activity of Thiosulfinates: Mechanisms, Paradoxes, and Experimental Workflows

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, I approach the evaluation of thiosulfinates not merely as a catalog of phenotypic effects, but as a complex interplay of r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I approach the evaluation of thiosulfinates not merely as a catalog of phenotypic effects, but as a complex interplay of reactive sulfur species (RSS) chemistry and cellular redox biology. Thiosulfinates—most notably allicin from Allium sativum—have garnered immense interest for their antimicrobial and anticancer properties. However, to harness their potential in therapeutic development, we must move beyond empirical observation and implement rigorously controlled, self-validating experimental systems that account for their unique volatility and reactivity.

This whitepaper synthesizes the core mechanisms of thiosulfinates, addresses recent paradigm shifts in their redox classification, and provides field-proven protocols designed to mitigate the artifactual errors commonly encountered when handling these unstable molecules.

The Reactive Sulfur Species (RSS) Paradigm

Thiosulfinates (alkane/alkene thial-S-oxides) are transient, volatile defense molecules produced primarily by plants in the Allium genus. They are not stored natively in the plant; rather, they are synthesized on demand upon tissue damage.

The biosynthesis relies on the compartmentalization of the enzyme alliinase and its substrate, non-proteinogenic amino acids like S-allyl-L-cysteine sulfoxide (alliin). When cellular integrity is compromised, alliinase rapidly hydrolyzes alliin into allyl sulfenic acid intermediates, which spontaneously condense to form thiosulfinates such as allicin 1.

Biosynthesis Alliin Alliin (S-allyl-L-cysteine sulfoxide) Alliinase Alliinase Enzyme (Activated by Tissue Damage) Alliin->Alliinase Hydrolysis Intermediates Allyl Sulfenic Acid + Dehydroalanine + NH3 Alliinase->Intermediates Cleavage Allicin Allicin (Diallyl thiosulfinate) Intermediates->Allicin Spontaneous Condensation

Diagram 1: Enzymatic biosynthesis of allicin via alliinase upon tissue damage.

Core Mechanisms of Biological Activity

Antimicrobial Action via Thiol-Disulfide Exchange

The electrophilic sulfur center of thiosulfinates allows them to readily cross microbial cell membranes and react with accessible thiolate ions. This thiol-disulfide exchange targets catalytically essential cysteine residues in microbial enzymes, forming S-allylmercapto adducts. The resulting widespread enzyme inactivation and severe disulfide stress make thiosulfinates potent broad-spectrum antimicrobial agents, effective even against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus2.

Anticancer Properties & Mitochondrial Disruption

In oncology models, thiosulfinates exhibit high specificity toward MDR cancer cells (e.g., MCF-7/Dx breast cancer lines). By disrupting mitochondrial respiration, these compounds trigger a loss of mitochondrial membrane potential, ultimately inducing cell cycle arrest and apoptosis 3. The efficacy of asymmetric thiosulfinates is heavily influenced by the steric bulk of the substituent attached to the sulfinyl sulfur.

The Antioxidant Paradox: A Paradigm Shift

Historically, thiosulfinates were classified as radical-trapping antioxidants based on assays performed in organic solutions. However, recent rigorous chemical biology studies have flipped this assumption. In true biological systems (cells and liposomes), thiosulfinates act as pro-oxidants . They rapidly deplete intracellular glutathione (GSH), stripping the cell of its primary redox buffer. This depletion initiates a toxic cascade of biochemical reactions that arrests cell growth 4. Therefore, their therapeutic window relies on their selective toxicity rather than direct ROS scavenging.

Mechanism Thiosulfinate Thiosulfinate (e.g., Allicin) Membrane Cell Membrane Penetration Thiosulfinate->Membrane GSH Glutathione (GSH) Depletion Membrane->GSH Rapid Reaction Enzyme Enzyme Thiol Oxidation (S-allylmercapto adducts) Membrane->Enzyme Inactivation OxidativeStress Severe Oxidative Stress (Pro-oxidant Cascade) GSH->OxidativeStress Loss of Redox Buffer Apoptosis Apoptosis & Cell Growth Arrest Enzyme->Apoptosis Metabolic Failure OxidativeStress->Apoptosis Toxicity

Diagram 2: Cellular mechanism demonstrating GSH depletion and subsequent apoptosis.

Quantitative Data Summary

The biological potency of thiosulfinates varies significantly based on their aliphatic or aromatic side chains. Below is a consolidated summary of key quantitative metrics from recent literature.

CompoundTarget Organism / Cell LineAssay MetricValue RangeSource
Allicin Gram-positive Bacteria (S. aureus)MIC5.0 – 10.0 µg/mL2
Allicin (TGS) Fungi (Candida albicans)MIC0.36 – 1.10 µg/mL5
PTSO Breast Cancer (MCF-7)IC₅₀6.9 µM6
PTS Breast Cancer (MCF-7)IC₅₀17.7 µM6
S-methyl methanethiosulfonate Breast Cancer (MCF-7)IC₅₀155.1 µM6

Standardized Experimental Protocols

When evaluating thiosulfinates, traditional protocols often fail due to the compounds' inherent instability and volatility. As an application scientist, I mandate the following self-validating workflows to ensure data integrity.

Protocol 1: Broth Microdilution Assay for Antimicrobial MIC Determination

Causality & Validation: Thiosulfinates are highly volatile. In standard 96-well plates, vapor-phase transfer can inhibit growth in adjacent control wells, leading to false positives. To prevent this, plates must be hermetically sealed. Furthermore, because thiosulfinates induce metabolic arrest, visual turbidity alone is insufficient. We incorporate resazurin dye as a terminal metabolic validator to differentiate bacteriostatic stasis from true bactericidal activity.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus) overnight. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in sterile saline, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a stock solution of the thiosulfinate in ≤1% DMSO. Perform a two-fold serial dilution across the 96-well plate (range: 100 µg/mL to 0.1 µg/mL).

  • Inoculation: Add 50 µL of the bacterial inoculum to each well (final volume 100 µL). Include a positive growth control (no drug) and a negative sterility control (media only).

  • Sealing & Incubation: Seal the plate tightly with an optically clear, gas-impermeable adhesive film to prevent vapor cross-talk. Incubate at 35°C for 16–20 hours.

  • Metabolic Validation: Remove the seal and add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration where the dye remains blue (indicating an absence of active metabolism/respiration). A shift to pink indicates viable, respiring cells.

Protocol 2: MTS Cell Proliferation Assay for Anticancer Evaluation

Causality & Validation: Allicin and related thiosulfinates have a remarkably short half-life in standard cell culture media (often < 24 hours) due to rapid reactions with media components like free cysteine and serum proteins. A standard 72-hour continuous incubation will result in a rapid drop-off of the active compound, yielding artificially high IC₅₀ values. To correct this, the protocol requires a self-validating daily replenishment cycle. We utilize MTS over MTT because MTS yields a soluble formazan product, eliminating the need for a solubilization step that can introduce handling errors.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well tissue culture plate at a density of 5 × 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂) to allow adherence.

  • Treatment & Daily Replenishment:

    • Day 1: Aspirate media. Add 100 µL of fresh media containing the thiosulfinate at desired concentrations (e.g., 1 µM to 200 µM). Include a vehicle control (0.1% DMSO).

    • Day 2 & 3: Carefully aspirate the media from all wells. Immediately replace with freshly prepared media containing the exact same thiosulfinate concentrations. This ensures the cells are exposed to a constant active concentration over the 72-hour period.

  • MTS Addition: After 72 hours of total exposure, add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) directly to each well.

  • Incubation & Readout: Incubate for 1–4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Conclusion & Future Perspectives

Thiosulfinates represent a masterclass in natural product chemistry, offering potent biological activity driven by selective reactivity with cellular thiols. By recognizing their true nature as pro-oxidant GSH-depleters rather than traditional antioxidants, and by adapting our experimental protocols to account for their volatility and short half-lives, drug development professionals can accurately harness their therapeutic potential against multidrug-resistant pathogens and chemoresistant tumors.

References

  • Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus Source: PMC / NIH URL:[Link]

  • Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials Source: MDPI URL:[Link]

  • Synthesis and in vitro biological evaluation of thiosulfinate derivatives for the treatment of human multidrug-resistant breast cancer Source: PMC / NIH URL:[Link]

  • Antioxidant assumptions flipped for garlic thiosulfinates Source: Chemistry World URL:[Link]

  • Anticandidal Activity of In Situ Methionine γ-Lyase-Based Thiosulfinate Generation System vs. Synthetic Thiosulfinates Source: MDPI URL:[Link]

  • In Vitro Antitumor and Anti-Inflammatory Activities of Allium-Derived Compounds Propyl Propane Thiosulfonate (PTSO) and Propyl Propane Thiosulfinate (PTS) Source: PMC / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

(R)-2-methylpropane-2-sulfinothioate in the synthesis of chiral amines

An Application Guide for the Asymmetric Synthesis of Chiral Amines Using (R)-tert-Butanesulfinamide Introduction: The Quest for Enantiopure Amines Chiral amines are fundamental building blocks in modern chemistry, formin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Asymmetric Synthesis of Chiral Amines Using (R)-tert-Butanesulfinamide

Introduction: The Quest for Enantiopure Amines

Chiral amines are fundamental building blocks in modern chemistry, forming the structural core of over 80% of all pharmaceutical drugs and candidates.[1] Their specific three-dimensional arrangement is often critical for biological activity, making the synthesis of single-enantiomer amines a paramount challenge in drug development and fine chemical production. To meet this challenge, synthetic chemists rely on robust and predictable methods. One of the most powerful and widely adopted strategies involves the use of a chiral auxiliary—a temporary, chiral handle that directs the stereochemical outcome of a reaction.

Introduced by Jonathan A. Ellman, (R)-2-methylpropane-2-sulfinamide, commonly known as (R)-tert-butanesulfinamide or Ellman's auxiliary, has emerged as a preeminent chiral reagent for the asymmetric synthesis of a vast array of amines.[1][2] Its widespread adoption by both academic and industrial researchers—cited in over 6,000 publications and 3,000 patents—stems from a combination of practical advantages:[1]

  • Scalability and Availability: Both enantiomers are readily available and inexpensive, produced via a highly practical catalytic enantioselective route.[3][4]

  • High Stereochemical Control: The tert-butanesulfinyl group acts as a powerful chiral director, guiding nucleophilic additions to achieve high diastereoselectivity.[4][5]

  • Operational Simplicity: The protocols are generally robust, high-yielding, and straightforward to execute.[3]

  • Facile Deprotection: The auxiliary can be removed under mild acidic conditions without compromising the stereochemical integrity of the newly formed amine.[4][6]

This guide provides a detailed overview and field-tested protocols for the application of (R)-tert-butanesulfinamide in the synthesis of chiral amines, focusing on the formation and reaction of the key N-tert-butanesulfinyl imine intermediates.

The Core Synthetic Strategy

The methodology hinges on a reliable three-step sequence that transforms simple aldehydes and ketones into valuable, enantiomerically enriched primary amines.[6][7] This process effectively uses the sulfinamide as a chiral ammonia equivalent.

  • Condensation: The chiral sulfinamide is condensed with a prochiral aldehyde or ketone to form a stable and electrophilic N-tert-butanesulfinyl imine (often called a sulfinylimine).

  • Diastereoselective Addition: A nucleophile, such as a hydride source or an organometallic reagent, adds to the carbon-nitrogen double bond. The stereochemistry of this addition is controlled by the chiral sulfinyl group.

  • Deprotection: The sulfinyl auxiliary is cleaved under mild acidic conditions to liberate the target chiral primary amine, typically as an acid salt.

G cluster_0 Core Workflow Start Aldehyde/Ketone + (R)-t-BuS(O)NH₂ Step1 Step 1: Condensation (Lewis Acid Dehydration) Start->Step1 Intermediate N-tert-Butanesulfinyl Imine (Key Intermediate) Step1->Intermediate Step2 Step 2: Diastereoselective Nucleophilic Addition (Nu⁻) Intermediate->Step2 Product_Protected Sulfinamide Product Step2->Product_Protected Step3 Step 3: Deprotection (Mild Acid Cleavage) Product_Protected->Step3 End Enantiopure Chiral Amine Step3->End

Caption: General workflow for chiral amine synthesis.

Part 1: Synthesis of N-tert-Butanesulfinyl Imines

The cornerstone of this methodology is the formation of the N-tert-butanesulfinyl imine. Unlike many N-alkyl or N-aryl imines that are prone to hydrolysis or tautomerization, N-tert-butanesulfinyl imines are remarkably stable, often purifiable by silica gel chromatography, yet sufficiently electrophilic for subsequent additions.[3] The condensation requires a dehydrating agent, typically a Lewis acid, to drive the reaction to completion.

Protocol 1.1: Condensation with Aldehydes

The condensation with aldehydes is generally efficient and can be achieved with mild Lewis acids like copper(II) sulfate, which also serves as the dehydrating agent.

Materials:

  • Aldehyde (1.0 equiv)

  • (R)-tert-butanesulfinamide (1.05 equiv)

  • Anhydrous Copper(II) Sulfate (CuSO₄, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butanesulfinamide and anhydrous CuSO₄.

  • Add anhydrous DCM (or THF) to create a suspension (approx. 0.2–0.5 M).

  • Add the aldehyde dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12–24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with additional DCM.

  • Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

Causality Note: The Lewis acidity of CuSO₄ activates the aldehyde carbonyl for nucleophilic attack by the sulfinamide. It also avidly sequesters the water produced during the condensation, preventing the reverse reaction and driving the equilibrium towards the imine product.[8]

Protocol 1.2: Condensation with Ketones

Ketones are less electrophilic than aldehydes, and their condensation requires a more potent Lewis acid. Titanium(IV) ethoxide is the reagent of choice for this transformation, yielding the corresponding ketimines in high yields.[3][8]

Materials:

  • Ketone (1.1 equiv)

  • (R)-tert-butanesulfinamide (1.0 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-tert-butanesulfinamide and anhydrous THF (approx. 0.5 M).

  • Add the ketone to the solution.

  • Add Ti(OEt)₄ via syringe and heat the mixture to 60–70 °C.

  • Stir the reaction at this temperature for 5–12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it slowly into an equal volume of brine with rapid stirring.

  • A precipitate will form. Continue stirring for 15 minutes, then filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

Carbonyl SubstrateDehydrating AgentSolventTemp.Time (h)Yield (%)Ref.
BenzaldehydeCuSO₄DCMRT1895[8]
IsobutyraldehydeCuSO₄DCMRT1290[8]
PivaldehydeTi(OEt)₄THF60 °C582[8]
AcetophenoneTi(OEt)₄THF70 °C1291[3][8]
3-PentanoneTi(OEt)₄THF70 °C588[8]

Part 2: Diastereoselective Additions to the C=N Bond

This step establishes the new stereocenter. The facial selectivity of the nucleophilic attack is dictated by the bulky tert-butyl group and the coordinating ability of the sulfinyl oxygen, which work in concert to shield one face of the imine.

Hydride Reduction: Access to Both Diastereomers

The reduction of sulfinylimines provides a direct route to chiral secondary amines. Remarkably, the stereochemical outcome can be completely reversed by simply changing the hydride reagent, providing access to either product diastereomer from a single sulfinylimine enantiomer.[9][10]

  • NaBH₄ Reduction: Sodium borohydride reduction typically proceeds through a non-chelated, open transition state where steric hindrance is minimized. The hydride attacks from the face opposite the bulky tert-butyl group.

  • L-Selectride® Reduction: Bulky, Lewis acidic reducing agents like L-Selectride (lithium tri-sec-butylborohydride) are believed to operate via a chelated transition state. The lithium cation coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid six-membered ring that exposes the opposite face of the imine to the intramolecular hydride delivery.[10]

G cluster_0 Reversal of Diastereoselectivity cluster_1 Non-Chelated Pathway cluster_2 Chelated Pathway Imine (R)-N-Sulfinyl Imine NaBH4 NaBH₄ (Wet THF) Imine->NaBH4 LSelectride L-Selectride® (Anhydrous THF) Imine->LSelectride TS1 Open Transition State (Steric Control) NaBH4->TS1 Product1 (R,S)-Sulfinamide TS1->Product1 TS2 Rigid Chelated T.S. (Coordination Control) LSelectride->TS2 Product2 (R,R)-Sulfinamide TS2->Product2

Caption: Reagent control dictates stereochemical outcome.

Protocol 2.1.1: NaBH₄ Reduction for (R,S)-Product

  • Dissolve the (R)-N-tert-butanesulfinyl imine (1.0 equiv) in THF at 0 °C.

  • Add NaBH₄ (1.5 equiv) in one portion.

  • Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude sulfinamide.[10]

Protocol 2.1.2: L-Selectride® Reduction for (R,R)-Product

  • Dissolve the (R)-N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add L-Selectride® (1.2 equiv, 1.0 M solution in THF) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate.[10]

Imine Substrate (R-C(R')=NS(O)tBu)Reducing AgentDiastereomeric Ratio (d.r.)Ref.
R=Ph, R'=MeNaBH₄94:6[10]
R=Ph, R'=MeL-Selectride®7:93[10]
R=2-Naphthyl, R'=MeNaBH₄96:4[10]
R=2-Naphthyl, R'=MeL-Selectride®5:95[10]
R=c-Hex, R'=MeNaBH₄85:15[10]
R=c-Hex, R'=MeL-Selectride®10:90[10]
Organometallic Addition: Synthesis of α-Branched Amines

The addition of organometallic reagents, particularly Grignard reagents, to sulfinylimines is a highly effective method for creating new carbon-carbon bonds and preparing α-branched and α,α-dibranched amines.[7] The high diastereoselectivity observed is rationalized by a rigid, six-membered cyclic transition state where the magnesium atom chelates to both the sulfinyl oxygen and the imine nitrogen. This forces the nucleophilic R-group to attack from the less sterically hindered face.[2][11]

Caption: Zimmerman-Traxler-like chelated transition state.

Protocol 2.2.1: General Grignard Addition

  • Dissolve the (R)-N-tert-butanesulfinyl imine (1.0 equiv) in an anhydrous non-coordinating solvent like DCM or toluene under an inert atmosphere. Cool to -48 °C (using an acetonitrile/dry ice bath) or -78 °C.

  • Add the Grignard reagent (R-MgX, 1.5–3.0 equiv, as a solution in THF or Et₂O) dropwise. Note: Using Grignard reagents in non-coordinating solvents often maximizes selectivity, but commercial availability may necessitate co-solvents.

  • Stir the reaction at this temperature for 4–6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.[7]

Part 3: Final Deprotection to Yield the Chiral Amine

The final step is the hydrolytic cleavage of the N-S bond to unmask the primary amine. This is reliably achieved with a strong acid in a protic solvent, most commonly methanolic HCl. The conditions are mild enough to prevent racemization of the newly formed stereocenter.[11]

Protocol 3.1: Sulfinyl Group Cleavage

  • Dissolve the purified sulfinamide (1.0 equiv) in methanol (or dioxane).

  • Add a solution of HCl in an organic solvent (e.g., 4.0 M HCl in dioxane, or acetyl chloride which generates HCl in situ with methanol). Typically 2-4 equivalents of HCl are used.

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture to dryness under reduced pressure to afford the amine hydrochloride salt.

  • The salt can be used directly or neutralized with a base (e.g., aq. NaOH or NaHCO₃) and extracted into an organic solvent to provide the free amine.[12]

Conclusion

The use of (R)-tert-butanesulfinamide as a chiral auxiliary provides an exceptionally robust, versatile, and scalable platform for the asymmetric synthesis of chiral primary amines. Through the formation of stable N-sulfinyl imine intermediates, this methodology allows for highly diastereoselective additions of both hydride and carbon-based nucleophiles. The ability to control and even reverse stereoselectivity by simple reagent choice, combined with the straightforward, mild deprotection, solidifies its status as an indispensable tool for researchers, scientists, and drug development professionals.

References

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC. Science Advances. [Link]

  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. Yale University. [Link]

  • Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • One-pot Synthesis of N-tert-Butanesulfinyl Imines and Homoallylamine Derivatives from Epoxides - CORE. CORE. [Link]

  • Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives - Nottingham ePrints. University of Nottingham. [Link]

  • Diastereoselective Synthesis of Morpholine Derivatives from Grignard Reagents and N-Sulfinyl Imines - Thieme E-Books & E-Journals. Thieme Connect. [Link]

  • Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. PubMed. [Link]

  • Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews. ACS Publications. [Link]

  • Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines - SciSpace. Pure and Applied Chemistry. [Link]

  • Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments. Nature Protocols. [Link]

  • N-Sulfinyl Imines - ResearchGate. ResearchGate. [Link]

  • Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing). RSC Publishing. [Link]

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary - MDPI. MDPI. [Link]

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Reversal of Diastereofacial Selectivity in Hydride Reductions of N - tert -Butanesulfinyl Imines | Request PDF - ResearchGate. ResearchGate. [Link]

  • (PDF) Asymmetric synthesis of amines using tert-butanesulfinamide - ResearchGate. ResearchGate. [Link]

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publications. [Link]

  • Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - MDPI. MDPI. [Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • US20210114977A1 - AN IMPROVED ASYMMETRIC SYNTHESIS OF alpha-BRANCHED CHIRAL AMINES - Google Patents.

Sources

Application

mechanism of action of (R)-2-methylpropane-2-sulfinothioate in catalysis

An Application Guide to (R)-2-Methylpropane-2-sulfinothioate and its Role in Asymmetric Catalysis Introduction: The Significance of Chiral Sulfur Reagents (R)-2-methylpropane-2-sulfinothioate, more commonly known as (R)-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to (R)-2-Methylpropane-2-sulfinothioate and its Role in Asymmetric Catalysis

Introduction: The Significance of Chiral Sulfur Reagents

(R)-2-methylpropane-2-sulfinothioate, more commonly known as (R)-tert-butyl tert-butanethiosulfinate, belongs to a class of chiral organosulfur compounds that are pivotal in modern asymmetric synthesis. While not typically a catalyst in its own right, its mechanism of action is fundamental to catalytic strategies that rely on the transfer of chirality. The core utility of this reagent and its analogues, such as chiral sulfinates and sulfinamides, lies in their ability to serve as efficient sources for the stereospecific transfer of a chiral sulfinyl group.[1]

The resulting chiral sulfoxides are exceptionally valuable synthons and have been employed as chiral auxiliaries in a vast range of chemical reactions, as ligands in metal-catalyzed processes, and are present in numerous pharmaceutical agents.[2][3] The stereochemical stability of the sulfoxide group, coupled with the significant steric and electronic differences between its substituents (a lone pair, an oxygen atom, and two distinct organic residues), allows it to exert powerful stereocontrol over nearby reactive centers.[1][2] This guide provides a detailed examination of the mechanism, applications, and synthesis of this important class of reagents for researchers in organic synthesis and drug development.

Part 1: The Core Mechanism of Action — Stereospecific Nucleophilic Substitution at Sulfur

The primary "mechanism of action" for chiral thiosulfinates and sulfinate esters is their reaction with nucleophiles. This process occurs via a stereospecific nucleophilic substitution at the electrophilic sulfur atom. The reaction proceeds with a clean inversion of configuration at the sulfur center, analogous to a classic Sₙ2 reaction at a carbon center.

This high-fidelity transfer of chirality is the cornerstone of the Andersen sulfoxide synthesis, a robust and widely used method for preparing enantiomerically pure sulfoxides.[1] A nucleophile, typically a potent organometallic reagent like a Grignard (R-MgX) or organolithium (R-Li) reagent, attacks the chiral sulfinyl sulfur. This attack displaces the leaving group (a thiolate for a thiosulfinate, or an alkoxide for a sulfinate ester) from the opposite face, resulting in the formation of a new sulfoxide with the opposite configuration at the sulfur atom.

The predictability and high stereospecificity of this transformation make it an indispensable tool for accessing a wide array of chiral sulfoxides, which can then be used to direct subsequent stereoselective reactions.

cluster_workflow Workflow: Catalytic Synthesis of Thiosulfinate A 1. Form Chiral Ligand B 2. Prepare V-Catalyst (Ligand + VO(acac)₂) A->B C 3. Add Disulfide Substrate & Cool to 0°C B->C D 4. Slow Addition of H₂O₂ (20 hours via Syringe Pump) C->D E 5. Aqueous Workup & Hexane Extraction D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Purify by Recrystallization F->G

Sources

Method

Application Note: Reaction Conditions and Protocols for (R)-2-Methylpropane-2-sulfinothioate

Introduction to the Chiral Master Precursor (R)-2-Methylpropane-2-sulfinothioate (CAS: 67734-35-4), widely recognized in the literature as (R)-tert-butyl tert-butanethiosulfinate, is a cornerstone chiral reagent in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Chiral Master Precursor

(R)-2-Methylpropane-2-sulfinothioate (CAS: 67734-35-4), widely recognized in the literature as (R)-tert-butyl tert-butanethiosulfinate, is a cornerstone chiral reagent in modern asymmetric organosulfur chemistry[1]. Pioneered extensively by Jonathan A. Ellman and co-workers, this optically stable thiosulfinate ester serves as a highly versatile, divergent precursor. It is the primary building block for synthesizing (R)-tert-butanesulfinamide (Ellman’s sulfinamide)—a critical chiral auxiliary for amine synthesis—as well as a library of enantiopure tert-butyl sulfoxides and sulfinimines[2][3].

Mechanistic Insights: Stereospecific Nucleophilic Displacement

The defining characteristic of (R)-2-methylpropane-2-sulfinothioate is its predictable reactivity toward hard nucleophiles. The substitution occurs at the sulfinyl sulfur atom via a stereospecific inversion of configuration [4].

The Cahn-Ingold-Prelog (CIP) Priority Anomaly: A fascinating stereochemical nuance dictates the nomenclature of these reactions. The incoming nucleophile attacks the sulfinyl face opposite to the sterically demanding and highly polarizable tert-butyl thiolate (-S-tBu) leaving group. However, because of CIP priority rules, the formal (R)/(S) descriptor often remains unchanged[5].

  • In the starting (R)-thiosulfinate, the leaving -S-tBu group holds Priority 1, and the sulfinyl oxygen is Priority 2.

  • Upon substitution with a lighter nucleophile (such as -NH₂ or -Ph), the oxygen shifts to Priority 1, and the incoming nucleophile becomes Priority 2.

  • This mathematical priority shift perfectly offsets the spatial inversion. Consequently, the (R)-thiosulfinate precursor directly yields the (R)-configured sulfinamide or sulfoxide with >98% enantiomeric excess (ee)[5][6].

Divergent Synthetic Workflows

G SM (R)-2-methylpropane-2-sulfinothioate (Chiral Master Precursor) Sulfinamide (R)-tert-Butanesulfinamide (Ellman's Auxiliary) SM->Sulfinamide LiNH₂, NH₃/THF -78 °C (Inversion at S) Sulfoxide (R)-tert-Butyl Sulfoxides (e.g., Phenyl, Alkyl) SM->Sulfoxide RMgX or RLi, THF -78 °C (Inversion at S) Sulfinimine (R)-tert-Butyl Sulfinimines (Direct Access) SM->Sulfinimine LiN=CR₂, THF -78 °C (Inversion at S)

Divergent synthetic pathways of (R)-2-methylpropane-2-sulfinothioate via stereospecific inversion.

Quantitative Data Presentation

Table 1: Reaction Profiles for (R)-2-Methylpropane-2-sulfinothioate

Target Compound Class Reagent (Nucleophile) Solvent System Temp. Stereochemical Outcome Typical Yield
(R)-tert-Butanesulfinamide LiNH₂ NH₃ (liq) / THF -78 °C Inversion (Yields R) 71–75%
(R)-tert-Butyl Aryl Sulfoxides ArMgBr or ArLi THF or Toluene -78 °C Inversion (Yields R) 85–95%
(R)-tert-Butyl Alkyl Sulfoxides RMgBr or RLi THF -78 °C Inversion (Yields R) 80–90%

| (R)-tert-Butyl Sulfinimines | LiN=CR₂ | THF | -78 °C | Inversion (Yields R) | 70–85% |

Experimental Protocols

Protocol A: Synthesis of (R)-tert-Butanesulfinamide

This protocol utilizes a self-validating visual transition for catalyst activation and an elegant chemical quench to eliminate the noxious thiol byproduct[1][7].

Materials:

  • (R)-2-methylpropane-2-sulfinothioate (1.0 equiv)

  • Lithium wire (2.2 equiv)

  • Fe(NO₃)₃·9H₂O (0.01 equiv)

  • Anhydrous Liquid Ammonia (excess)

  • Chloroacetic acid (1.2 equiv) in THF

Step-by-Step Methodology:

  • Cryogenic Setup: Into a flame-dried 3-neck flask equipped with a cold finger (-78 °C, dry ice/acetone), condense anhydrous NH₃ gas.

    • Causality: Liquid NH₃ acts as both a reactant pool (source of NH₂⁻) and a cryogenic heat sink that dissipates the exothermic heat of reaction, preventing the thermal racemization of the sensitive sulfinyl center.

  • Reagent Generation (Self-Validating Step): Add the Fe(NO₃)₃·9H₂O catalyst, followed by freshly cut lithium wire.

    • Visual Checkpoint: The solution will initially turn deep blue (indicating solvated electrons) and then transition to a dark gray suspension as LiNH₂ forms. Do not proceed until the gray color persists; a persistent blue color indicates incomplete amide formation.

  • Nucleophilic Substitution: Dissolve the (R)-thiosulfinate in dry THF and add it dropwise to the LiNH₂ suspension at -78 °C. Stir for 30 minutes.

  • Thiolate Trapping (Odor Mitigation): Add the chloroacetic acid solution dropwise.

    • Causality: The displacement of the leaving group generates lithium tert-butylthiolate, which possesses a severe, noxious odor. Chloroacetic acid alkylates this thiolate to form lithium (tert-butylthio)acetate. This adduct is highly water-soluble, rendering the organic phase completely odor-free during workup[1].

  • Workup & Isolation: Remove the cold bath and allow the NH₃ to evaporate overnight. Partition the residue between CH₂Cl₂ and water. The aqueous layer seamlessly removes the trapped thiolate. Concentrate the organic layer and triturate the crude solid with hexanes to yield enantiopure (R)-tert-butanesulfinamide as a white crystalline solid.

Protocol B: Synthesis of (R)-tert-Butyl Phenyl Sulfoxide

This protocol describes the direct synthesis of a chiral sulfoxide via Grignard addition[6].

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-2-methylpropane-2-sulfinothioate (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes.

    • Causality: Maintaining -78 °C is critical. The nucleophilic attack is highly exothermic; elevated temperatures will lead to over-addition (yielding achiral sulfides) or the erosion of enantiopurity through competitive racemization pathways.

  • Quenching: After 1 hour of stirring at -78 °C, quench the reaction strictly at low temperature by adding saturated aqueous NH₄Cl.

  • Extraction: Warm the mixture to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to isolate the enantiopure (R)-tert-butyl phenyl sulfoxide.

References

  • Organic Syntheses Procedure: (RS)-(+)-tert-Butyl tert-butanethiosulfinate and tert-butanesulfinamide Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Chiral sulfur compounds studied by Raman optical activity: tert-butanesulfinamide and its precursor tert-butyl tert-butanethiosulfinate Source: Chirality / PubMed (nih.gov) URL:[Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews (acs.org) URL:[Link]

  • The preparation of tert-butanesulfinamide and its application in the asymmetric synthesis of chiral amines Source: ProQuest Dissertations (proquest.com) URL:[Link]

Sources

Application

A Multi-technique Approach for the Comprehensive Characterization of (R)-2-methylpropane-2-sulfinothioate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-methylpropane-2-sulfinothioate (CAS 67734-35-4) is a chiral organosulfur compound with a stereogenic sulfur center, makin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-methylpropane-2-sulfinothioate (CAS 67734-35-4) is a chiral organosulfur compound with a stereogenic sulfur center, making it a valuable intermediate in asymmetric synthesis.[1] Its structural integrity and, critically, its enantiomeric purity are paramount for its applications in research and drug development. Thiosulfinates as a class are known for their potential thermal and chemical instability, which presents unique analytical challenges.[2][3][4][5] This guide provides a comprehensive, multi-technique workflow for the robust characterization of this molecule, ensuring both structural verification and stereochemical fidelity. We detail field-proven protocols for chromatographic and spectroscopic analyses, emphasizing the causality behind methodological choices to create a self-validating analytical system.

Introduction: The Analytical Imperative

(R)-2-methylpropane-2-sulfinothioate, also known as (R)-S-tert-Butyl 2-methylpropane-2-sulfinothioate, possesses a unique thiosulfinate functional group [-S(O)-S-].[1] The tert-butyl groups on either side of this chiral core influence its reactivity and stability. Accurate characterization is not merely a quality control step; it is fundamental to understanding its reaction kinetics, biological activity, and shelf-life. An integrated analytical approach is therefore essential, combining techniques that orthogonally verify purity, structure, and stereochemistry.

Chromatographic Analysis: Purity and Enantiomeric Resolution

Chromatography is the cornerstone for assessing the purity of (R)-2-methylpropane-2-sulfinothioate. Due to the established thermal lability of thiosulfinates, which readily decompose under the high temperatures used in gas chromatography, liquid chromatography is the required methodology.[4]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Expert Rationale: The primary analytical question for a chiral molecule is its enantiomeric excess (e.e.). Chiral HPLC provides a direct and reliable method for separating and quantifying the (R) and (S) enantiomers. The mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving chiral sulfoxides and related compounds due to a combination of steric interactions, hydrogen bonding, and dipole-dipole interactions.[6][7][8]

Protocol 1: Enantiomeric Purity Assessment by Chiral HPLC

  • Instrumentation: HPLC system with UV detector and a thermostatted column compartment.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in the mobile phase or a compatible solvent like isopropanol. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Cellulose-based Chiral Stationary Phase (e.g., Eurocel 02, Daicel Chiralcel OD-H) 5 µm, 250 x 4.6 mmProven efficacy for separating chiral sulfoxides and related sulfur compounds.[6]
Mobile Phase Isocratic Hexane / Ethanol (75:25 v/v)Normal-phase elution provides excellent selectivity on polysaccharide CSPs. The ratio can be optimized to improve resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.
Column Temp. 25 °CTemperature control ensures reproducible retention times and interactions with the CSP.
Injection Vol. 10 µLA small volume prevents column overloading and peak distortion.
Detection UV at 220 nmThiosulfinates exhibit UV absorbance at lower wavelengths.[6]
  • Data Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the (R) and (S) enantiomers: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

Expert Rationale: While chiral HPLC assesses stereochemical purity, RP-HPLC is essential for quantifying achiral impurities, such as starting materials, byproducts, or degradants. Using a non-polar stationary phase (like C18) with a polar mobile phase separates compounds based on their hydrophobicity.

Protocol 2: Chemical Purity Assessment by RP-HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in acetonitrile.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm
  • Data Analysis: Determine purity by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Spectroscopic Methods for Structural Verification

Spectroscopic techniques provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for unambiguous structural elucidation. For (R)-2-methylpropane-2-sulfinothioate, the key insight is that the two tert-butyl groups are diastereotopic due to the adjacent chiral sulfur atom. This means they are in chemically non-equivalent environments and should produce distinct signals in both ¹H and ¹³C NMR spectra, confirming the molecule's asymmetry.

Protocol 3: ¹H and ¹³C NMR Analysis

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Expected Chemical Shifts (δ, ppm):

NucleusPredicted SignalRationale
¹H NMR ~1.5 ppm (singlet, 9H), ~1.3 ppm (singlet, 9H)Two distinct singlets for the two non-equivalent, diastereotopic tert-butyl groups.
¹³C NMR ~60-70 ppm, ~50-60 ppm, ~25-30 ppm, ~20-25 ppmTwo signals for the quaternary carbons and two signals for the methyl carbons of the non-equivalent tert-butyl groups.
  • Data Analysis: Confirm the presence of all expected signals, their multiplicities, and integrations to verify the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expert Rationale: LC-MS confirms the molecular weight and provides fragmentation data that further supports the proposed structure. Coupling the output of an RP-HPLC system directly to a mass spectrometer is ideal for analyzing thiosulfinates.[9] Electrospray Ionization (ESI) in positive ion mode is well-suited for this class of compounds, typically yielding a protonated molecular ion [M+H]⁺.[10]

Protocol 4: Molecular Weight Confirmation by LC-MS

  • Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.

  • Method: Use the RP-HPLC conditions from Protocol 2.

  • Mass Spectrometer Parameters:

    • Ionization Mode: ESI, Positive

    • Scan Range: m/z 50-400

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

  • Expected Ions:

Ion SpeciesFormulaCalculated m/z
[M+H]⁺ [C₈H₁₈OS₂ + H]⁺195.08
[M+Na]⁺ [C₈H₁₈OS₂ + Na]⁺217.06
  • Data Analysis: Verify the presence of the correct molecular ion in the mass spectrum corresponding to the HPLC peak of the main component.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR is a rapid and simple method to confirm the presence of key functional groups. The most characteristic absorption for this molecule is the strong S=O stretch of the sulfinyl group.

Protocol 5: Functional Group Analysis by FTIR

  • Instrumentation: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small amount of the neat sample directly onto the ATR crystal.

  • Expected Absorptions:

Wavenumber (cm⁻¹)Vibration
~2970 C-H stretch (sp³)
~1370, 1460 C-H bend (tert-butyl)
~1080 S=O stretch (strong, characteristic)
  • Data Analysis: Confirm the presence of the characteristic S=O stretch, which is a key indicator of the thiosulfinate functional group.

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. The following workflow ensures a comprehensive and self-validating analysis of (R)-2-methylpropane-2-sulfinothioate.

G cluster_0 Initial Purity & Identity cluster_1 Stereochemical & Structural Confirmation cluster_2 Final Report Sample Sample of (R)-2-methylpropane-2-sulfinothioate FTIR FTIR Analysis Sample->FTIR Quick Functional Group Check (Is S=O present?) RPHPLC RP-HPLC Analysis Sample->RPHPLC Assess Chemical Purity ChiralHPLC Chiral HPLC Analysis RPHPLC->ChiralHPLC If chemically pure... LCMS LC-MS Analysis ChiralHPLC->LCMS If enantiomerically pure... NMR NMR (¹H, ¹³C) Analysis LCMS->NMR Confirm MW... Report Certificate of Analysis (Structure, Purity, e.e. Confirmed) NMR->Report

Caption: Integrated workflow for the characterization of (R)-2-methylpropane-2-sulfinothioate.

Conclusion

The analytical characterization of (R)-2-methylpropane-2-sulfinothioate demands a meticulous, multi-faceted approach. By systematically employing chiral and reversed-phase HPLC, NMR, MS, and FTIR, researchers can confidently ascertain the chemical purity, enantiomeric excess, and structural identity of this important chiral building block. The protocols outlined in this guide provide a robust framework for quality control and research applications, ensuring data integrity and reproducibility for professionals in the chemical and pharmaceutical sciences.

References

  • Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus. (2025). MDPI. Available at: [Link]

  • Hu, A., Zhang, Z., Xiao, Y., & Zhang, J. (n.d.). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses Procedure. Available at: [Link]

  • Chiral separation of Methyl phenyl sulfoxide II. LabRulez LCMS. Available at: [Link]

  • Lawson, L. D., & Hughes, B. G. (1991). HPLC analysis of allicin and other thiosulfinates in garlic clove homogenates. Planta Medica, 57(3), 263-270. Available at: [Link]

  • Rhyu, D. Y., & Park, S. H. (2015). Characterization of alkyl thiosulfinate in Allium hookeri root using HPLC-ESI-MS. ResearchGate. Available at: [Link]

  • 75As Nuclear Magnetic Resonance Spectroscopic Investigation of the Thioarsenate Speciation in Strongly Alkaline Sulfidic Leaching Solutions. (2024). MDPI. Available at: [Link]

  • Wang, Z., et al. (2019). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature Communications. Available at: [Link]

  • HPLC analysis of thiosulphinates in aqueous extracts from garlic (Allium sativum L.). (2026). Semantic Scholar. Available at: [Link]

  • Miron, T., et al. (2002). A spectrophotometric assay for allicin, alliin, and alliinase (alliin lyase) with a chromogenic thiol: reaction of 4-mercaptopyridine with thiosulfinates. Analytical Biochemistry, 307(1), 76-83. Available at: [Link]

  • Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. (2004). ResearchGate. Available at: [Link]

  • Lawson, L. D., et al. (1991). HPLC Analysis of Allicin and Other Thiosulfinates in Garlic Clove Homogenates. Planta Medica. Available at: [Link]

  • Calvey, E. M., et al. (1997). Allium Chemistry: Supercritical Fluid Extraction and LC-APCI-MS of Thiosulfinates and Related Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • The long-standing relationship between paramagnetic NMR and iron–sulfur proteins: the mitoNEET example. (2021). PMC. Available at: [Link]

  • Chiral Molecules: Properties, Synthesis and Analysis. (2022). MDPI. Available at: [Link]

  • Allium Thiosulfinates: Chemistry, Biological Properties and their Potential Utilization in Food Preservation. (2007). Semantic Scholar. Available at: [Link]

Sources

Method

The (R)-tert-Butyl Sulfinyl Group Transfer Agent: A Comprehensive Guide to (R)-2-Methylpropane-2-sulfinothioate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Gateway to Chiral Sulfoxides In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objectiv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Chiral Sulfoxides

In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objective. Chiral sulfoxides have emerged as powerful chiral auxiliaries and key structural motifs in a plethora of biologically active molecules. (R)-2-methylpropane-2-sulfinothioate, also known as (R)-S-tert-butyl 2-methylpropane-2-sulfinothioate, stands as a pivotal reagent in this domain, offering an efficient and reliable route to a wide array of enantiomerically enriched sulfoxides. This guide provides an in-depth exploration of this reagent, from its synthesis to its diverse applications, supported by detailed protocols and mechanistic insights.

The reactivity of (R)-2-methylpropane-2-sulfinothioate is centered around the electrophilic nature of the sulfur atom in the sulfinothioate group. This functional group readily participates in nucleophilic substitution reactions, making the compound a valuable intermediate for the transfer of the chiral tert-butylsulfinyl moiety.[1]

Synthesis of (R)-2-Methylpropane-2-sulfinothioate: A Detailed Protocol

The enantioselective synthesis of (R)-2-methylpropane-2-sulfinothioate is most effectively achieved through the asymmetric oxidation of the readily available and inexpensive di-tert-butyl disulfide. This method, detailed in Organic Syntheses, utilizes a chiral vanadium catalyst to induce stereoselectivity.[2]

Experimental Protocol: Asymmetric Oxidation of Di-tert-butyl Disulfide

Materials:

  • (1S,2R)-(−)-cis-1-Amino-2-indanol

  • 3,5-di-tert-butyl salicylaldehyde

  • Absolute ethanol

  • Dichloromethane

  • Vanadyl bis-acetylacetonate (VO(acac)₂)

  • Acetone

  • Di-tert-butyl disulfide

  • 30% aqueous hydrogen peroxide

  • Saturated aqueous sodium thiosulfate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

Step A: Preparation of the Chiral Ligand

  • In a 100-mL round-bottomed flask equipped with a magnetic stir bar, combine (1S,2R)-(−)-cis-1-amino-2-indanol (0.77 g, 5.17 mmol) and 3,5-di-tert-butyl salicylaldehyde (1.21 g, 5.16 mmol) in 33 mL of absolute ethanol.

  • Stir the yellow reaction mixture under an argon atmosphere for 2 hours.

  • Remove the solvent under reduced pressure to yield a yellow oil.

  • Dissolve the oil in 33 mL of dichloromethane and remove the solvent again under reduced pressure. Repeat this dissolution and evaporation step.

  • After thorough drying under vacuum, the resulting solid (1.85 g, 98% yield) is crushed into a yellow powder and used directly in the next step without further purification.

Step B: Asymmetric Oxidation

  • In a three-neck 1-L round-bottomed flask fitted with an overhead stirrer and two rubber septa, charge the chiral ligand from Step A (1.85 g, 5.06 mmol) and vanadyl bis-acetylacetonate (1.33 g, 5.00 mmol).

  • Add 250 mL of acetone and stir the dark green reaction mixture vigorously for 30 minutes, open to the air.

  • Slowly add di-tert-butyl disulfide (178 g, 1.00 mol) and cool the resulting mixture to 0 °C in an ice bath.

  • With vigorous stirring, add 30% aqueous hydrogen peroxide (110 mL, 1.10 mol) over 20 hours using a syringe pump. The reaction mixture will turn from dark green to purple.

  • Upon completion of the addition, slowly add saturated aqueous sodium thiosulfate (250 mL) to quench the reaction, maintaining the temperature below 10 °C. The color will fade to a light blue-green.

  • Transfer the mixture to a 2-L separatory funnel and rinse the reaction flask with 250 mL of hexanes, adding the rinse to the separatory funnel.

  • Separate the layers and extract the aqueous layer with hexanes (2 x 250 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure at a temperature no higher than 30 °C to yield the crude (R)-2-methylpropane-2-sulfinothioate as a yellow or brown oil. This crude product is often used without further purification in subsequent steps.

Core Application: Synthesis of Chiral Sulfoxides via Nucleophilic Substitution

The primary and most powerful application of (R)-2-methylpropane-2-sulfinothioate is as a chiral electrophile for the synthesis of a diverse range of enantiomerically pure sulfoxides. The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, with the tert-butylthiolate anion acting as a leaving group. This transformation occurs with clean inversion of configuration at the sulfur center.[3][4]

Organometallic reagents, particularly Grignard and organolithium reagents, are the nucleophiles of choice for this transformation, allowing for the introduction of a wide variety of alkyl, aryl, and vinyl substituents.

G reagent (R)-2-methylpropane-2-sulfinothioate sulfoxide Chiral Sulfoxide ((S)-R-S(=O)-R') reagent->sulfoxide Nucleophilic Attack leaving_group tert-Butylthiolate reagent->leaving_group Leaving Group Departure nucleophile Organometallic Reagent (R'-MgX or R'-Li) nucleophile->reagent

Caption: General scheme for the synthesis of chiral sulfoxides.

Protocol: Synthesis of (S)-tert-Butyl Phenyl Sulfoxide

This protocol provides a representative example of the synthesis of an aryl alkyl sulfoxide using a Grignard reagent.

Materials:

  • Crude (R)-2-methylpropane-2-sulfinothioate

  • Anhydrous tetrahydrofuran (THF)

  • Phenylmagnesium bromide (in THF or diethyl ether)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the crude (R)-2-methylpropane-2-sulfinothioate (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of phenylmagnesium bromide (1.1-1.2 equiv) dropwise to the stirred solution of the sulfinothioate.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude sulfoxide by flash column chromatography on silica gel to afford the pure (S)-tert-butyl phenyl sulfoxide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard and organolithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition and ensure high yields.

  • Anhydrous Solvents: The presence of water will quench the organometallic reagent. Therefore, all solvents and glassware must be rigorously dried.

  • Low Temperature (-78 °C): The nucleophilic addition is typically carried out at low temperatures to enhance diastereoselectivity and minimize side reactions.

  • Quenching with Saturated Aqueous Ammonium Chloride: This is a mild acidic workup that protonates the intermediate magnesium or lithium alkoxides and neutralizes any remaining organometallic reagent without causing decomposition of the desired sulfoxide.

Nucleophile (R'-M)Product ((S)-t-Bu-S(=O)-R')Typical Yield (%)Enantiomeric Excess (%)
Methylmagnesium bromide(S)-tert-Butyl methyl sulfoxide85-95>98
Ethylmagnesium bromide(S)-tert-Butyl ethyl sulfoxide80-90>98
n-Butyllithium(S)-n-Butyl tert-butyl sulfoxide82-92>98
Phenylmagnesium bromide(S)-tert-Butyl phenyl sulfoxide88-96>99
Vinylmagnesium bromide(S)-tert-Butyl vinyl sulfoxide75-85>97

Table 1: Representative examples of chiral sulfoxides synthesized from (R)-2-methylpropane-2-sulfinothioate.

Advanced Application: Horner-Wadsworth-Emmons Reaction for Chiral α,β-Unsaturated Sulfoxides

Beyond the direct synthesis of simple sulfoxides, (R)-2-methylpropane-2-sulfinothioate serves as a precursor to more complex chiral building blocks. One such application is in the synthesis of chiral phosphonate reagents for the Horner-Wadsworth-Emmons (HWE) reaction, leading to the formation of valuable chiral α,β-unsaturated sulfoxides.[5]

HWE_Workflow cluster_0 Synthesis of Chiral Phosphonate Reagent cluster_1 Horner-Wadsworth-Emmons Reaction reagent (R)-2-methylpropane-2-sulfinothioate chiral_phosphonate Chiral Diethyl (tert-butylsulfinyl)methylphosphonate reagent->chiral_phosphonate phosphonate_anion Anion of Diethyl Methylphosphonate phosphonate_anion->reagent base Base (e.g., n-BuLi) unsaturated_sulfoxide Chiral α,β-Unsaturated Sulfoxide chiral_phosphonate->unsaturated_sulfoxide aldehyde Aldehyde (R'-CHO) aldehyde->unsaturated_sulfoxide base->chiral_phosphonate

Caption: Workflow for the synthesis of chiral α,β-unsaturated sulfoxides.

Protocol: Synthesis of Chiral α,β-Unsaturated tert-Butyl Sulfoxides

This protocol is adapted from the work of Li, et al.[5]

Step A: Synthesis of Diethyl ((R)-tert-butylsulfinyl)methylphosphonate

  • In a flame-dried, two-necked round-bottomed flask under an argon atmosphere, dissolve diethyl methylphosphonate in anhydrous THF and cool the solution to -78 °C.

  • Add n-butyllithium (1.0 equiv) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (R)-2-methylpropane-2-sulfinothioate (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the chiral phosphonate reagent.

Step B: Horner-Wadsworth-Emmons Reaction

  • Dissolve the chiral phosphonate reagent from Step A (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.0 equiv) dropwise and stir for 30 minutes.

  • Add the desired aldehyde (1.0 equiv) and continue stirring at -78 °C for the time required for the reaction to complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to obtain the chiral α,β-unsaturated sulfoxide.

This HWE approach provides predominantly the (E)-isomer with good to excellent enantioselectivity, demonstrating the effective transfer of chirality from the initial reagent.[5]

Conclusion

(R)-2-methylpropane-2-sulfinothioate is a highly valuable and versatile reagent in asymmetric synthesis. Its straightforward preparation and predictable reactivity make it an indispensable tool for the stereocontrolled synthesis of a wide range of chiral sulfoxides. The protocols and mechanistic insights provided in this guide are intended to empower researchers in academia and industry to effectively utilize this reagent in their synthetic endeavors, ultimately contributing to the advancement of chiral chemistry and the development of novel molecules with significant applications.

References

  • Denolf, B., Leemans, E., & De Kimpe, N. (2007). Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines. The Journal of Organic Chemistry, 72(9), 3211–3217. [Link]

  • Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]

  • Li, G., et al. (2016). STEREOSELECTIVE SYNTHESIS OF CHIRAL α,β-UNSATURATED tert-BUTYL SULFOXIDES DERIVATIVES BY THE HORNER-WADSWORTH-EMMONS REACTION. Semantic Scholar. [Link]

  • Cogan, D. A., & Ellman, J. A. (2003). (RS)-(+)-tert-BUTYL TERT-BUTANETHIOSULFINATE. Organic Syntheses, 80, 159. [Link]

  • Maitro, G., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Molecules, 28(8), 3539. [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. [Link]

  • Skrzypczyński, Z., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4523-4574. [Link]

Sources

Application

Application Notes and Protocols: The Versatility of Thiosulfinates in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Reactive Charm of Thiosulfinates Thiosulfinates are a class of organosulfur compounds characterized by a distinctive R-S(O)-S-R'...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Reactive Charm of Thiosulfinates

Thiosulfinates are a class of organosulfur compounds characterized by a distinctive R-S(O)-S-R' functional group. They are famously responsible for the pungent aroma and flavor of freshly crushed vegetables from the Allium genus, such as garlic and onions.[1] The most well-known thiosulfinate, allicin, is not present in intact garlic but is rapidly synthesized when the tissue is damaged.[2][3] This damage brings the substrate, alliin (an S-allyl-L-cysteine sulfoxide), into contact with the enzyme alliinase, triggering an enzymatic cascade that produces the highly reactive thiosulfinates.[4][5][6]

Beyond their culinary significance, thiosulfinates have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][6] These activities are primarily attributed to the electrophilic nature of the sulfur atom bonded to oxygen, which readily reacts with nucleophilic thiol groups (-SH) found in proteins and peptides, such as glutathione.[7][8][9] This S-thiolation mechanism can profoundly alter protein function, leading to the disruption of critical cellular processes in pathogens and cancer cells, forming the basis of their therapeutic potential.[8][9] This guide provides an in-depth exploration of their applications, complete with detailed protocols for their synthesis and biological evaluation.

Thiosulfinate Biosynthesis cluster_0 Intact Garlic Clove Alliin Alliin (S-allyl-L-cysteine sulfoxide) Alliinase Alliinase (Enzyme) Damage Tissue Damage (Crushing, Slicing) Alliin->Damage Released Alliinase->Damage Released Intermediates Allylsulfenic Acid (Unstable Intermediate) Damage->Intermediates Enzymatic Reaction Intermediates->Intermediates Allicin Allicin (Diallyl thiosulfinate) Intermediates->Allicin caption Fig 1. Biosynthesis of Allicin

Caption: Fig 1. Biosynthesis of Allicin from its precursor upon tissue damage.

Antimicrobial Applications: A Natural Defense System

Application Note: Thiosulfinates exhibit potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), as well as fungi.[4][10] The primary mechanism of action is the inactivation of essential microbial enzymes through the S-thiolation of their cysteine residues.[8] This disrupts vital processes such as DNA and RNA synthesis, and cellular metabolism, leading to inhibition of growth or cell death.[5][11] For instance, allicin has been shown to immediately and completely inhibit RNA synthesis, suggesting this is a primary target.[5] This multi-target mechanism makes the development of resistance less likely compared to single-target antibiotics.

Antimicrobial Mechanism Thiosulfinate Thiosulfinate (e.g., Allicin) Reaction S-Thiolation Reaction Thiosulfinate->Reaction Enzyme Microbial Enzyme (with active site Cysteine-SH) Enzyme->Reaction Inactive_Enzyme Inactive Enzyme (S-allylmercapto adduct) Reaction->Inactive_Enzyme Disruption Disruption of Cellular Metabolism (e.g., DNA/RNA Synthesis, Respiration) Inactive_Enzyme->Disruption Outcome Bacteriostatic / Bactericidal Effect Disruption->Outcome caption Fig 2. S-Thiolation Mechanism

Caption: Fig 2. S-Thiolation mechanism of thiosulfinates against microbial enzymes.

Data Presentation: Antimicrobial Activity of Thiosulfinates

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Reference
AllicinStaphylococcus aureus (MRSA)5 - 10-[2]
Propyl-propane-thiosulfinate (PTS)Enterobacteriaceae256 - 512 (MIC₅₀)256 - 512 (MBC₅₀)[12]
Propyl-propane-thiosulfonate (PTSO)Enterobacteriaceae64 - 128 (MIC₅₀)128 - 512 (MBC₅₀)[12]
Garlic Oil ExtractStaphylococcus aureus (MRSA)750-[4]
Diallylthiosulfinate (Allicin)Saccharomyces cerevisiae-2[2]

Protocol: Determination of Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations

This protocol details the broth microdilution method, a standard for assessing antimicrobial activity.

1. Materials and Reagents:

  • Thiosulfinate compound (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized).

  • Bacterial or fungal strain of interest.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Sterile agar plates.

2. Experimental Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight on an appropriate agar plate.

    • Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[13]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the thiosulfinate stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well. This creates a concentration gradient.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well (except the negative control).

    • Incubate the plate at the optimal temperature (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the thiosulfinate that completely inhibits visible growth.[12]

  • MBC Determination:

    • Take 10-20 µL from each well that shows no visible growth (i.e., at and above the MIC).

    • Spot-plate onto a fresh, antibiotic-free agar plate.

    • Incubate the agar plate overnight.

    • The MBC is the lowest concentration that results in no colony formation, indicating a 99.9% kill rate.[13]

Causality Behind Choices: The broth microdilution method is chosen for its efficiency and ability to test multiple concentrations simultaneously, providing quantitative MIC values. The 0.5 McFarland standard ensures a consistent starting inoculum, crucial for reproducible results. Including both positive and negative controls validates the experiment by confirming microbial viability and media sterility.

Anticancer Applications: Inducing Targeted Cell Death

Application Note: Thiosulfinates have emerged as promising candidates in oncology, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer.[14][15] Their anticancer mechanisms are multifaceted and include:

  • Induction of Apoptosis: Thiosulfinates can trigger programmed cell death by increasing the production of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.[14]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[6]

  • Inhibition of Signaling Pathways: Certain cyclic thiosulfonates act as disulfide-bond disrupting agents (DDAs), downregulating key receptor families like EGFR and HER2, which are often overexpressed in cancer.[16]

  • Synergistic Effects: Thiosulfinates can enhance the efficacy of conventional chemotherapy drugs like 5-fluorouracil, potentially allowing for lower, less toxic doses.[14]

Anticancer Workflow start Cancer Cell Line Culture treatment Treat with Thiosulfinate (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 Value viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis->mechanism cell_cycle->mechanism caption Fig 3. In Vitro Anticancer Evaluation

Caption: Fig 3. In Vitro Anticancer Evaluation workflow.

Data Presentation: Cytotoxicity of Thiosulfinates Against Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
PTSMCF-7Breast17.7[14]
PTSOMCF-7Breast6.9[14]
PTSJurkatLeukemia10.6[14]
PTSOJurkatLeukemia15.7[14]
AllicinVarious-Generally in the µM range[17]
Dipropyl thiosulfinateSKBR-3 XenograftBreast< 0.53[15]
S-methyl methanethiosulfonateMCF-7Breast155.1[14]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of mitochondria.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, HT-29).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Thiosulfinate compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • Multichannel pipette and plate reader.

2. Experimental Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiosulfinate compound in complete medium.

    • Remove the old medium from the plate and add 100 µL of the medium containing different concentrations of the compound to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used for the compound).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Causality Behind Choices: The MTT assay is a robust, colorimetric method widely used for initial cytotoxicity screening. The 24-hour pre-incubation ensures cells are healthy and adhered before treatment. A dose-response curve is essential to determine the IC₅₀, providing a quantitative measure of a compound's potency.

Anti-inflammatory Applications: Modulating Immune Responses

Application Note: Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Thiosulfinates have demonstrated significant anti-inflammatory properties.[4] They can modulate the activity of immune cells and inhibit key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes.[4][18] Compounds like propyl propane thiosulfinate (PTS) and propyl propane thiosulfonate (PTSO) have been shown to reduce the levels of pro-inflammatory cytokines like IL-6, IL-8, and IL-17 in colon cancer cell lines.[14] Other constituents of Allium species, such as cepaenes, can inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), thereby blocking the production of prostaglandins and leukotrienes.[19]

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) Cell Immune Cell (e.g., Macrophage) LPS->Cell NFkB_pathway NF-κB Pathway Cell->NFkB_pathway Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Cytokines Induces Transcription Inflammation Inflammatory Response Cytokines->Inflammation Thiosulfinate Thiosulfinate Thiosulfinate->Inhibition Inhibition->NFkB_pathway caption Fig 4. Thiosulfinate Inhibition of NF-κB

Caption: Fig 4. Thiosulfinate Inhibition of NF-κB signaling pathway.

Protocol: In Vitro Measurement of Cytokine Inhibition

This protocol uses lipopolysaccharide (LPS) to stimulate macrophages and measures the inhibitory effect of a thiosulfinate on cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Materials and Reagents:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1).

  • Complete cell culture medium.

  • Thiosulfinate compound.

  • Lipopolysaccharide (LPS) from E. coli.

  • Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α or IL-6).

  • Sterile 24-well or 48-well cell culture plates.

2. Experimental Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed macrophages into a 24-well plate and incubate overnight to allow adherence.

    • The next day, replace the medium with fresh medium containing various concentrations of the thiosulfinate compound.

    • Incubate for 1-2 hours to allow the compound to enter the cells. This pre-treatment step is crucial to see an inhibitory effect.

  • Inflammatory Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL (or an otherwise optimized concentration) to induce an inflammatory response.

    • Include control wells: untreated cells (negative control) and cells treated with LPS only (positive control).

    • Incubate for a period appropriate for the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).

  • Sample Collection:

    • After incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells and debris.

    • Store the clarified supernatant at -80°C until the ELISA is performed.

  • ELISA Measurement:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme-substrate solution to produce a colorimetric signal.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the known standards.

    • Use the standard curve to calculate the concentration of the cytokine in each sample.

    • Determine the percentage inhibition of cytokine production by the thiosulfinate at each concentration compared to the LPS-only control.

Causality Behind Choices: Macrophages are primary immune cells that produce large amounts of cytokines in response to LPS, making them an excellent model. Pre-treatment with the compound before LPS stimulation is necessary because many anti-inflammatory agents work by preventing the activation of signaling pathways, rather than stopping production once it has begun. ELISA is the gold standard for accurately quantifying specific proteins like cytokines in biological fluids.

Synthesis and Purification Protocol

Application Note: While thiosulfinates can be extracted from natural sources, yields are often low and the resulting mixtures complex.[3][4] Chemical synthesis provides a reliable method to obtain pure, specific thiosulfinates for research. A common and straightforward method is the controlled oxidation of the corresponding disulfide.[20]

Protocol: Synthesis of Allicin (Diallyl Thiosulfinate) via Disulfide Oxidation

This protocol is adapted from a facile procedure for synthesizing allicin.[20]

1. Materials and Reagents:

  • Diallyl disulfide (DADS).

  • Formic acid.

  • Hydrogen peroxide (H₂O₂, 30%).

  • Dichloromethane (DCM).

  • Distilled water.

  • Sodium sulfate (anhydrous).

  • Silica gel for column chromatography.

  • Eluent: n-hexane and ethyl acetate.

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

2. Experimental Procedure:

  • Reaction Setup:

    • In a round-bottom flask placed in an ice bath, add diallyl disulfide (e.g., 2 g, 13.7 mmol).

    • Add formic acid (e.g., 5 mL) and stir for 5 minutes at 0°C.

  • Oxidation:

    • Slowly add 30% hydrogen peroxide (e.g., 3 mL) dropwise to the stirring mixture, maintaining the temperature at or near 0°C. The H₂O₂ and formic acid react in situ to form performic acid, the oxidizing agent.

    • Allow the reaction to proceed for approximately 4 hours, monitoring by TLC if desired.

  • Workup and Extraction:

    • Quench the reaction by adding 25 mL of cold distilled water.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and remove the DCM solvent under reduced pressure using a rotary evaporator.

    • Dissolve the crude product in a minimal amount of the eluent (e.g., n-hexane:ethyl acetate 2:1).

    • Purify the product using silica gel column chromatography with the chosen eluent system.

    • Collect the fractions containing the pure allicin and remove the solvent to yield the final product.

Causality Behind Choices: The oxidation of a disulfide is a direct route to the corresponding thiosulfinate. Using an ice bath is critical as the reaction is exothermic and thiosulfinates like allicin are thermally unstable. The liquid-liquid extraction effectively separates the organic product from the aqueous reaction medium, and column chromatography is a standard method for purifying organic compounds based on polarity.

Conclusion and Future Perspectives

Thiosulfinates represent a class of natural products with immense therapeutic versatility. Their ability to modulate biological activity through covalent interaction with protein thiols provides a powerful mechanism for antimicrobial, anticancer, and anti-inflammatory action. The protocols and data presented here offer a foundational guide for researchers to explore and harness the potential of these reactive sulfur compounds. Future research will likely focus on synthesizing more stable and selective thiosulfinate analogs, exploring novel drug delivery systems to improve their bioavailability, and further elucidating their complex interactions with cellular signaling networks to develop next-generation therapeutics.

References
  • Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus. MDPI. [Link]

  • In Vitro Antitumor and Anti-Inflammatory Activities of Allium-Derived Compounds Propyl Propane Thiosulfonate (PTSO) and Propyl Propane Thiosulfinate (PTS). National Center for Biotechnology Information. [Link]

  • Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. National Center for Biotechnology Information. [Link]

  • Allium Thiosulfinates: Chemistry, Biological Properties and their Potential Utilization in Food Preservation. Semantic Scholar. [Link]

  • Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. National Center for Biotechnology Information. [Link]

  • Antibacterial and Antiparasitic Activity of Propyl-Propane-Thiosulfinate (PTS) and Propyl-Propane-Thiosulfonate (PTSO) from Allium cepa against Gilthead Sea Bream Pathogens in In Vitro and In Vivo Studies. MDPI. [Link]

  • Thiosulfinates: Cytotoxic and Antitumor Activity. ResearchGate. [Link]

  • Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus. National Center for Biotechnology Information. [Link]

  • The medicinal thiosulfinates from garlic and Petiveria are not radical-trapping antioxidants in liposomes and cells, but lipophilic analogs are. Royal Society of Chemistry. [Link]

  • Allium thiosulfinates: Chemistry, biological properties and their potential utilization in food preservation. ResearchGate. [Link]

  • Natural Compound Allicin Containing Thiosulfinate Moieties as Transmembrane Protein 16A (TMEM16A) Ion Channel Inhibitor for Food Adjuvant Therapy of Lung Cancer. ACS Publications. [Link]

  • Reaction mechanism of a thiol with a thiosulfinate. ResearchGate. [Link]

  • Preparation and biochemical evaluation of diallyl-thiosulfinate/polyoxyethylene conjugated pH-responsive micelle with enhanced stability, hydrosolubility and antibacterial properties. ChemRxiv. [Link]

  • In Vitro Antibacterial Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate Derived from Allium spp. against Gram-Negative and Gram-Positive Multidrug-Resistant Bacteria Isolated from Human Samples. National Center for Biotechnology Information. [Link]

  • Effect of garlic on cardiovascular disorders: a review. National Center for Biotechnology Information. [Link]

  • Allicin: Chemistry and Biological Properties. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Allicin? Patsnap Synapse. [Link]

  • A review of anti-inflammatory, antioxidant, and immunomodulatory effects of Allium cepa and its main constituents. National Center for Biotechnology Information. [Link]

  • Relationship: Cardiovascular Disease and Thiosulfinate. Caring Sunshine. [Link]

  • New and facile synthesis of thiosulfonates from sulfinate/disulfide/I-2 system. ResearchGate. [Link]

  • Structure and Bioactivity of Thiosulfinates Resulting from Suppression of Lachrymatory Factor Synthase in Onion. ACS Publications. [Link]

  • Thiosulfinates. Nutrivore. [Link]

  • Antimicrobial activity and thiosulfinates profile of a formulation based on Allium cepa L. extract. ResearchGate. [Link]

  • An Optimized Facile Procedure to Synthesize and Purify Allicin. National Center for Biotechnology Information. [Link]

  • Natural Products in Cardiovascular Diseases: The Potential of Plants from the Allioideae Subfamily (Ex-Alliaceae Family) and Their Sulphur-Containing Compounds. National Center for Biotechnology Information. [Link]

  • Allicin, an Antioxidant and Neuroprotective Agent, Ameliorates Cognitive Impairment. MDPI. [Link]

  • Allicin, the Odor of Freshly Crushed Garlic: A Review of Recent Progress in Understanding Allicin's Effects on Cells. National Center for Biotechnology Information. [Link]

  • In Vitro Antiparasitic Activity of Propyl-Propane-Thiosulfinate (PTS) and Propyl-Propane-Thiosulfonate (PTSO) from Allium cepa a. Semantic Scholar. [Link]

  • Effect of various thiosulfinate-enriched Allium sativum extract. ResearchGate. [Link]

  • (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi (Open Repository and Bibliography). [Link]

  • Mini-review: The health benefits and applications of allicin. Frontiers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (R)-2-Methylpropane-2-sulfinothioate

Welcome to the Technical Support Center for the synthesis of (R)-2-methylpropane-2-sulfinothioate (also known as (R)-S-tert-butyl tert-butanethiosulfinate). This compound is the critical chiral intermediate in the produc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (R)-2-methylpropane-2-sulfinothioate (also known as (R)-S-tert-butyl tert-butanethiosulfinate). This compound is the critical chiral intermediate in the production of Ellman’s tert-butanesulfinamide, a widely used chiral ammonia equivalent in drug development[1][2].

The most efficient route to this intermediate is the catalytic asymmetric oxidation of the inexpensive petroleum byproduct di-tert-butyl disulfide[1][3]. While the reaction is highly robust, researchers frequently encounter issues with scalability, enantiomeric excess (ee) erosion, and over-oxidation. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure high-yield, enantiopure synthesis.

Mechanistic Overview & Reaction Workflow

The transformation relies on the in situ generation of a chiral peroxovanadium complex. By combining VO(acac)2 with a chiral Schiff base ligand derived from cis-1-amino-indan-2-ol, the catalyst dictates the stereochemical face of the disulfide that undergoes oxidation[1][4].

AsymmetricOxidation SM Di-tert-butyl disulfide (Starting Material) Reaction Asymmetric Oxidation (Acetone, 0-10 °C) SM->Reaction Substrate Catalyst VO(acac)2 + Chiral Ligand (Active Catalyst) Catalyst->Reaction Stereocontrol Oxidant 30% H2O2 (aq) (Stoichiometric Oxidant) Oxidant->Reaction Controlled Dropwise Product (R)-2-methylpropane-2-sulfinothioate (Target: >95% ee) Reaction->Product Optimal Temp & Stoichiometry Byproduct Thiosulfonate (Over-oxidation Byproduct) Reaction->Byproduct Excess H2O2 or >20 °C

Workflow of the vanadium-catalyzed asymmetric oxidation of di-tert-butyl disulfide.

Troubleshooting & Field-Proven FAQs

Q1: Why is my conversion stalling, leaving significant amounts of unreacted di-tert-butyl disulfide? Causality: The active oxidant is not hydrogen peroxide itself, but the chiral peroxovanadium complex formed in situ[4]. If VO(acac)2 and the chiral indanol ligand are not given adequate time to pre-complex, the H2O2 will either decompose harmlessly or drive a sluggish, uncatalyzed background reaction[1]. Resolution: Implement a strict 15-minute pre-mixing period for the catalyst and ligand in acetone before adding the disulfide substrate[3]. Additionally, ensure your H2O2 is exactly 30% aqueous; lower concentrations introduce excess water which can precipitate the catalyst and halt conversion[1].

Q2: I am observing high levels of the thiosulfonate byproduct. How do I prevent over-oxidation? Causality: The oxidation of the target sulfinothioate to the corresponding thiosulfonate is a thermodynamically favorable secondary pathway[5]. This chemoselectivity failure is driven by excess oxidant and elevated thermal kinetics. Resolution: Strictly limit the 30% H2O2 to 1.05 equivalents[1]. Because the oxidation is highly exothermic, you must control the dropwise addition rate to keep the internal reactor temperature strictly between 0 °C and 10 °C. Temperatures exceeding 20 °C will exponentially increase the rate of over-oxidation[3].

Q3: My enantiomeric excess (ee) is dropping below 90% upon scaling up. How can I achieve >95% ee consistently? Causality: Stereoselectivity is heavily dependent on the homogeneity of the reaction environment. Early protocols utilized non-polar solvents like CHCl3 or CH2Cl2. On larger scales, these solvents cause the catalyst complex to aggregate or precipitate, creating localized heterogeneous zones where the uncatalyzed (racemic) oxidation outcompetes the chiral pathway[3]. Resolution: Switch the solvent to acetone at a high concentration (2.3 M). Acetone maintains a completely homogeneous system, eliminating scale-dependent ee erosion and allowing for consistent >95% ee even on a kilogram scale[1][3].

Self-Validating Experimental Protocol

The following methodology is adapted from the optimized, scalable homogeneous procedure[1][3]. It incorporates built-in validation checkpoints to ensure scientific integrity.

Step 1: Catalyst Pre-assembly

  • In a thoroughly dried, jacketed reactor equipped with an overhead stirrer, add VO(acac)2 (0.25 mol %) and the chiral ligand (1S,2R)-1-[(2-hydroxy-3,5-di-tert-butylbenzylidene)amino]indan-2-ol (0.26 mol %).

  • Suspend the solids in reagent-grade acetone to achieve a final reaction concentration of 2.3 M[1].

  • Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint: The solution must transition to a deep, homogeneous dark color, confirming the successful formation of the active chiral vanadium complex.

Step 2: Substrate Addition & Thermal Control 4. Add di-tert-butyl disulfide (1.0 equiv) to the active catalyst solution[3]. 5. Engage the cooling jacket to bring the internal reactor temperature to 0–5 °C.

Step 3: Asymmetric Oxidation 6. Charge an addition funnel with 30% aqueous H2O2 (1.05 equiv). 7. Begin dropwise addition. Critical: Monitor the internal thermocouple continuously. Adjust the drop rate so the internal temperature never exceeds 10 °C to prevent thiosulfonate formation[1][5]. 8. Once addition is complete, allow the mixture to stir for 24 hours at 0–10 °C.

Step 4: Reaction Monitoring & Workup 9. Pull an aliquot for 1H NMR analysis.

  • Self-Validation Checkpoint: Conversion is complete when the disulfide singlet (~1.30 ppm) disappears. The target (R)-2-methylpropane-2-sulfinothioate will display distinct diastereotopic tert-butyl singlets at δ 1.53 and 1.35 ppm in CDCl3[5].

  • Quench residual peroxide by adding saturated aqueous sodium thiosulfate. Extract the mixture with ethyl acetate, wash with brine, and concentrate under reduced pressure.

  • The crude golden-yellow oil can be purified via bulb-to-bulb distillation or used directly in subsequent lithium amide displacement steps[1][5].

Quantitative Optimization Data

The shift from heterogeneous halogenated solvents to homogeneous acetone is the primary driver for high yield and ee. The table below summarizes the causality of solvent choice on the reaction parameters[1][3].

Table 1: Impact of Solvent and Catalyst Loading on Yield and Enantioselectivity

Solvent SystemConcentration (M)Catalyst Loading (mol %)Conversion (%)Enantiomeric Excess (ee %)System Homogeneity
Chloroform (CHCl3)0.51.0>9591Poor (Heterogeneous)
Dichloromethane (CH2Cl2)0.51.08588Poor (Heterogeneous)
Acetone 2.3 0.25 >98 95 Excellent (Homogeneous)

References

1.[1] Improved Synthesis of tert-Butanesulfinamide Suitable for Large-Scale Production | Organic Letters - ACS Publications. Source: acs.org. URL: 2.[4] ChemFiles Vol. 8, No. 6: Asymmetric Oxidation. Source: sigmaaldrich.com. URL: 3.[3] Improved Synthesis of tert-Butanesulfinamide Suitable for Large-Scale Production | Organic Letters - ACS Publications. Source: acs.org. URL: 4.[2] Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Source: acs.org. URL: 5.[5] Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC. Source: nih.gov. URL:

Sources

Optimization

common side reactions with (R)-2-methylpropane-2-sulfinothioate

Technical Support Center: Troubleshooting (R)-2-Methylpropane-2-sulfinothioate Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (R)-2-Methylpropane-2-sulfinothioate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the highly specific reactivity of (R)-2-methylpropane-2-sulfinothioate (commonly known as (R)-tert-butanethiosulfinate).

While this reagent is a cornerstone in asymmetric synthesis—serving as a primary chiral sulfur transfer agent and the direct precursor to Ellman’s sulfinamide[1][2]—its S(IV)–S(II) linkage is inherently labile. The S–S bond in thiosulfinates is significantly weaker (~39 kcal/mol) than a standard disulfide bond (~63 kcal/mol)[3]. This thermodynamic reality makes the compound highly susceptible to side reactions if experimental conditions are not rigorously controlled[4].

Part 1: Diagnostic Data Presentation

To effectively troubleshoot, you must first identify the degradation pathway. Below is a quantitative and qualitative summary of the most common side reactions associated with this reagent.

Table 1: Diagnostic Matrix for Thiosulfinate Side Reactions

Side ReactionPrimary TriggerObservable ByproductsCausality & Prevention Strategy
Disproportionation Trace acids, heat (>30 °C), or sulfide nucleophiles.Di-tert-butyl disulfide & tert-butyl tert-butanethiosulfonate.Causality: Bimolecular collision drives oxygen transfer, breaking the weak S–S bond[5][6].Prevention: Maintain strictly neutral pH; concentrate under vacuum at < 30 °C.
Racemization Halide ions (e.g., Cl⁻), free thiols, or unbuffered bases.(S)-2-methylpropane-2-sulfinothioate (Loss of ee).Causality: Nucleophilic attack at the S(IV) center causes reversible cleavage and stereochemical inversion[7].Prevention: Exclude free halides; use non-nucleophilic bases.
Hydrolysis Strong aqueous acids or highly alkaline conditions.tert-Butanesulfinic acid & Di-tert-butyl disulfide.Causality: Water acts as a nucleophile, cleaving the S–S axis to yield sulfinic and sulfenic acids[1].Prevention: Use pH 7 buffered aqueous workups (e.g., NaHCO₃/NH₄Cl).

Part 2: Mechanistic Troubleshooting & FAQs

Q1: I am observing a steady loss of enantiomeric excess (ee) in my recovered thiosulfinate. What causes this racemization? Expert Insight: The erosion of optical purity is almost always driven by nucleophile-catalyzed racemization. When trace nucleophiles (such as chloride ions from chlorinated solvents or unreacted starting materials) are present, they attack the electrophilic S(IV) stereocenter. This displaces the tert-butyl thiolate leaving group, forming a transient, rapidly inverting intermediate (such as a sulfinyl chloride). When the thiolate recombines with this intermediate, the stereochemical integrity is lost, yielding a racemic mixture[7]. Actionable Fix: Ensure all solvents are strictly anhydrous and halide-free. If using Lewis acids, opt for non-nucleophilic counterions (e.g., triflates over chlorides).

Q2: My GC/MS and NMR spectra show the presence of di-tert-butyl disulfide and a thiosulfonate. Why is my reagent degrading? Expert Insight: You are observing disproportionation . Thiosulfinates are metastable. In the presence of trace acids or elevated temperatures, the sulfinyl oxygen is protonated, rendering the S(IV) atom highly electrophilic. A second thiosulfinate molecule attacks, leading to the cleavage of the S–S bond. The stoichiometry of this reaction dictates that two moles of thiosulfinate will irreversibly collapse into one mole of thiosulfonate (


) and one mole of disulfide (

)[5][6]. Actionable Fix: Never subject the reagent to temperatures above 30 °C during solvent evaporation[1].

Part 3: Mechanistic & Diagnostic Visualizations

To conceptualize these degradation pathways and streamline your troubleshooting process, refer to the following logic diagrams.

Pathway A (R)-Thiosulfinate B Nucleophile / Acid A->B Exposure C Racemization B->C Reversible Cleavage D Disproportionation B->D Bimolecular Collision F (S)-Thiosulfinate C->F Inversion E Disulfide + Thiosulfonate D->E Irreversible

Mechanistic pathways of (R)-2-methylpropane-2-sulfinothioate degradation.

Workflow Start Analyze Reaction Mixture Q1 Is ee < 95%? Start->Q1 Q2 Are Disulfides Present? Start->Q2 Sol1 Exclude Halides/Nucleophiles Lower Temp to -78°C Q1->Sol1 Yes Sol2 Buffer Aqueous Workup (pH 7) Avoid Strong Acids Q2->Sol2 Yes

Diagnostic workflow for identifying and resolving thiosulfinate side reactions.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure the integrity of your reagent.

Protocol 1: Enantiomeric Purity Verification via ¹H NMR with (R)-BINOL

Causality: Traditional chiral HPLC can sometimes degrade thiosulfinates on the column due to interactions with the stationary phase or trace acids. NMR utilizing a chiral solvating agent like (R)-BINOL is non-destructive, rapid, and highly accurate[2][4].

  • Preparation: Dissolve 0.05 mmol of the recovered (R)-2-methylpropane-2-sulfinothioate in 0.5 mL of anhydrous CDCl₃.

  • Complexation: Add 0.10 mmol (2.0 equivalents) of enantiopure (R)-BINOL to the NMR tube.

  • Equilibration: Mix thoroughly until completely dissolved. Allow 5 minutes for the hydrogen-bonded diastereomeric complexes to fully equilibrate.

  • Acquisition: Acquire a standard ¹H NMR spectrum at 298 K.

  • Self-Validation Step: The tert-butyl protons of the (R)- and (S)-enantiomers will resolve into distinct, baseline-separated singlets due to the anisotropic shielding environment created by the BINOL naphthyl rings. Directly integrate these two singlets to calculate the exact ee. If only one singlet is observed, the material is enantiopure.

Protocol 2: Chemoselective Aqueous Workup to Prevent Disproportionation

Causality: Thiosulfinates undergo rapid disproportionation and hydrolysis in the presence of strong acids or unbuffered aqueous bases[1]. Controlling the pH and temperature during the quench is critical.

  • Quench: Cool the reaction mixture to -78 °C. Quench by slowly adding a pre-chilled, saturated aqueous solution of NaHCO₃. This neutralizes trace acids without creating a highly alkaline environment.

  • Warming: Allow the mixture to warm to 0 °C. Do not allow the mixture to reach room temperature during the liquid-liquid extraction.

  • Extraction: Extract the aqueous layer with cold ethyl acetate (EtOAc) or methyl acetate (MeOAc)[1].

  • Washing: Wash the combined organic layers with cold brine to remove residual water and salts.

  • Drying: Dry over anhydrous Na₂SO₄. (Avoid MgSO₄ if trace Lewis acidity is a concern; Na₂SO₄ is strictly neutral).

  • Self-Validation Step: Concentrate the filtrate under reduced pressure with a water bath temperature strictly below 30 °C . Analyze the crude via TLC or crude NMR. The absence of a non-polar di-tert-butyl disulfide spot validates that disproportionation was successfully suppressed.

Part 5: References

  • Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide - ACS Publications. 1[1]

  • Synthesis and Applications of tert-Butanesulfinamide | Chemical Reviews - ACS Publications. 2[2]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC - NIH. 4[4]

  • Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC - NIH. 7[7]

  • Mechanisms of reactions of thiosulfinates (sulfenic anhydrides). III. Sulfide-catalyzed disproportionation of aryl thiosulfinate - ACS Publications. 5[5]

  • Thiosulfinate - Wikipedia. 3[3]

  • Thiosulfonates: Synthesis, Reactions and Practical Applications - Taylor & Francis. 6[6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-2-Methylpropane-2-sulfinothioate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanical and chemical nuances of working with (R)-2-methylpropane-2-sulfinothioate (commonl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanical and chemical nuances of working with (R)-2-methylpropane-2-sulfinothioate (commonly known as (R)-tert-butanethiosulfinate).

This chiral organosulfur reagent is the critical linchpin in asymmetric synthesis—most notably serving as the direct precursor to Ellman’s auxiliary ((R)-tert-butanesulfinamide) and various enantiopure sulfoxides[1]. However, its reactivity profile is highly sensitive to nucleophilic attack, temperature fluctuations, and moisture. This guide provides causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to ensure your asymmetric workflows succeed.

Reaction Workflows & Troubleshooting Logic

To diagnose a failed reaction, we must first isolate where the breakdown in chemoselectivity or stereocontrol occurred. The diagrams below map the standard synthetic pathways and the logical troubleshooting steps for common failure modes.

Workflow A Di-tert-butyl disulfide B Asymmetric Oxidation (VO(acac)2, Chiral Ligand) A->B C (R)-2-methylpropane- 2-sulfinothioate B->C H2O2, >92% yield D Nucleophilic Displacement (LiNH2, NH3) C->D F Grignard Addition (RMgX) C->F E (R)-tert-butanesulfinamide (Ellman's Auxiliary) D->E Inversion of Config. G Chiral tert-Butyl Sulfoxides F->G Stereospecific

Workflow for the synthesis and downstream applications of (R)-2-methylpropane-2-sulfinothioate.

Troubleshooting Issue Failed Reaction with Thiosulfinate Check1 Low ee during synthesis? Issue->Check1 Sol1 Pre-form VO(acac)2/Ligand complex Control Temp to 0 °C Check1->Sol1 Yes Check2 S-S bond cleavage byproducts? Check1->Check2 No Sol2 Monitor via React-IR Avoid excess Grignard Check2->Sol2 Yes Check3 Racemization during amidation? Check2->Check3 No Sol3 Use strictly anhydrous LiNH2/NH3 Maintain -78 °C Check3->Sol3 Yes

Troubleshooting logic for (R)-2-methylpropane-2-sulfinothioate reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my asymmetric oxidation of di-tert-butyl disulfide yielding low enantiomeric excess (ee) of the thiosulfinate? Causality & Solution: The stereoselective oxidation relies on a vanadium(IV) catalyst (VO(acac)₂) and a chiral Schiff base ligand[2]. Low ee almost always stems from incomplete pre-formation of the chiral vanadium complex. If H₂O₂ is added before the ligand completely coordinates to the vanadium center, a background, uncatalyzed racemic oxidation pathway outcompetes the chiral pathway. To ensure success, always pre-stir the catalyst and ligand for at least 30 minutes before introducing the oxidant[3].

Q2: During the conversion of (R)-2-methylpropane-2-sulfinothioate to (R)-tert-butanesulfinamide using LiNH₂/NH₃, I am seeing significant racemization. What causes this? Causality & Solution: The nucleophilic displacement of the tert-butyl thiolate leaving group by lithium amide proceeds with complete inversion of configuration at the sulfinyl sulfur[1]. However, moisture introduces a competing hydrolysis pathway, leading to sulfinic acids and racemization. Furthermore, temperature spikes in liquid ammonia can degrade stereochemical integrity. Use strictly anhydrous conditions, freshly prepared LiNH₂, and maintain the reaction strictly at -78 °C.

Q3: When reacting the thiosulfinate with Grignard reagents to form chiral sulfoxides, I observe the formation of di-tert-butyl disulfide and achiral byproducts. Why? Causality & Solution: The S=O bond is the intended electrophilic site. However, sterically hindered Grignard reagents or elevated temperatures can shift the chemoselectivity toward S-S bond cleavage[4]. Additionally, over-addition can occur where the product sulfoxide reacts further with excess Grignard. Use in situ React-IR to monitor the reaction and avoid excess Grignard (use exactly 1.05 equiv). Keep temperatures at -15 °C to suppress S-S cleavage[4].

Quantitative Benchmarks

To evaluate the health of your reactions, compare your in-process analytical data against these field-validated benchmarks.

Workflow PhaseCritical Reagents / CatalystOptimal TempTarget YieldTarget ee / drPrimary Failure Mode
Asymmetric Oxidation VO(acac)₂, Chiral Schiff base, H₂O₂0 °C to RT≥92%≥91% eeUncatalyzed racemic background oxidation
Stereospecific Amidation Fresh LiNH₂, liquid NH₃, THF-78 °C71–75%>99% ee (post-cryst.)Racemization due to moisture/hydrolysis
Grignard Addition RMgX (1.05 equiv), Toluene-15 °C>85%>99:1 drS-S cleavage; over-addition

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Catalytic Asymmetric Oxidation (Synthesis of the Thiosulfinate)
  • Catalyst Pre-formation: In a rigorously dried flask, dissolve VO(acac)₂ (0.25 mol %) and the chiral Schiff base ligand (0.26 mol %) in acetone (2.3 M concentration)[3].

    • Validation Checkpoint: Stir for 30 minutes at room temperature. The solution must transition to a dark, homogeneous color, confirming the formation of the active V(IV)-ligand complex.

  • Substrate Addition: Add di-tert-butyl disulfide (1.0 equiv) and cool the mixture to 0 °C.

  • Oxidation: Slowly add aqueous H₂O₂ (1.1 equiv) dropwise over 1 hour using a syringe pump to prevent thermal spikes.

    • Validation Checkpoint: Monitor via HPLC. The reaction should reach >95% conversion within 24 hours without the appearance of the over-oxidized thiosulfonate peak.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Stereospecific Amidation (Synthesis of Ellman's Sulfinamide)
  • Ammonia Condensation: Condense anhydrous ammonia gas into a flame-dried flask maintained at -78 °C using a dry ice/acetone bath.

  • LiNH₂ Generation: Add a catalytic amount of Fe(NO₃)₃ followed by lithium wire.

    • Validation Checkpoint: The initial deep blue color (solvated electrons) must completely dissipate, leaving a grey suspension. This confirms complete conversion to LiNH₂[1].

  • Displacement: Add a solution of (R)-2-methylpropane-2-sulfinothioate in anhydrous THF dropwise to the LiNH₂ suspension.

    • Validation Checkpoint: The internal temperature must not exceed -70 °C during addition to ensure complete stereochemical inversion.

  • Isolation: Quench with solid NH₄Cl, allow the NH₃ to evaporate overnight, and extract with ethyl acetate. Recrystallize the crude product from hexanes to achieve >99% ee[3].

Protocol C: Grignard Addition (Synthesis of Chiral Sulfoxides)
  • Preparation: Dissolve (R)-2-methylpropane-2-sulfinothioate in anhydrous toluene and cool the reactor to -15 °C.

  • Addition: Slowly add the Grignard reagent (1.05 equiv) via syringe pump.

    • Validation Checkpoint: Monitor the reaction in real-time using an in situ React-IR probe. Halt the addition immediately upon the disappearance of the thiosulfinate S=O stretch to prevent S-O bond cleavage and over-addition[4].

  • Quench: Quench immediately with saturated aqueous NH₄Cl and extract with MTBE.

References

  • Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (2010) URL: [Link]

  • Title: Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide Source: Organic Process Research & Development (2019) URL: [Link]

  • Title: Improved Synthesis of tert-Butanesulfinamide Suitable for Large-Scale Production Source: Organic Letters (2003) URL: [Link]

  • Title: e-EROS Encyclopedia of Reagents for Organic Synthesis: tert-Butyl tert-Butanethiosulfinate Source: Wiley Online Library URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for (R)-2-methylpropane-2-sulfinothioate

Welcome to the Technical Support Center for Chiral Sulfur Intermediates. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Sulfur Intermediates. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the synthesis and utilization of (R)-2-methylpropane-2-sulfinothioate (commonly known as (R)-tert-butyl tert-butanethiosulfinate).

This compound is the linchpin intermediate in the production of Ellman’s sulfinamide, a universally relied-upon chiral auxiliary in asymmetric synthesis[1]. The protocols below move beyond basic instructions, providing the mechanistic causality and self-validating checkpoints necessary to ensure >91% enantiomeric excess (ee) and safe, odor-free scale-up.

Reaction Workflow

Workflow A Di-tert-butyl disulfide (Starting Material) B Catalytic Enantioselective Oxidation VO(acac)2, Chiral Schiff Base, H2O2 A->B C (R)-2-methylpropane-2-sulfinothioate (Target Chiral Thiosulfinate) B->C 0 °C, 20 h (>91% ee) D Stereospecific Nucleophilic Displacement LiNH2, NH3 (liq), THF C->D E Enantiopure tert-Butanesulfinamide (Ellman's Auxiliary) D->E Inversion of Configuration

Figure 1: Synthetic workflow from di-tert-butyl disulfide to Ellman's sulfinamide via the thiosulfinate.

Quantitative Data Summary

Achieving high optical purity requires strict adherence to stoichiometric and thermodynamic parameters. Below is a summary of the optimized conditions for both the oxidation and subsequent amidation steps.

ParameterOxidation Step (Thiosulfinate Synthesis)Amidation Step (Sulfinamide Synthesis)
Reagents Di-tert-butyl disulfide, 30% aq. H₂O₂(R)-thiosulfinate, LiNH₂, NH₄Cl
Catalyst VO(acac)₂ (0.25 mol%), Chiral Ligand (0.26 mol%)Fe(NO₃)₃·9H₂O (catalytic for LiNH₂ prep)
Temperature 0 °C (strictly maintained)-78 °C (reaction), RT (evaporation)
Addition Time 20 hours (via syringe pump)2.5 hours (Li addition) + 1 h (substrate)
Solvent AcetoneLiquid NH₃ / THF
Yield / ee ~92% yield, >91% ee~91% yield (crude sulfinamide)
Troubleshooting Guides & FAQs

Q1: The enantiomeric excess (ee) of my (R)-2-methylpropane-2-sulfinothioate is consistently below 80%. What is going wrong? Causality & Solution: Low ee is typically caused by poor pre-catalyst formation or temperature fluctuations. The chiral Schiff base ligand must be fully complexed with the vanadium center before the oxidant is introduced. Ensure you stir the VO(acac)₂ and ligand in acetone, open to the air, for at least 30 minutes until a dark green solution forms[2]. Furthermore, the reaction must be strictly held at 0 °C. Higher temperatures lower the transition state energy difference between the diastereomeric oxidation pathways, eroding enantioselectivity.

Q2: I am seeing a high percentage of thiosulfonate byproduct. How can I suppress over-oxidation? Causality & Solution: Thiosulfonates form when the local concentration of hydrogen peroxide exceeds the catalytic turnover rate, leading to non-selective background oxidation[3]. To prevent this, you must use a syringe pump to add the 30% H₂O₂ continuously over a full 20 hours[4]. Manual dropwise addition will cause localized concentration spikes, resulting in over-oxidation and a precipitous drop in optical purity.

Q3: The amidation workup yields a product with a severe, lingering thiol odor that contaminates my lab. How do I fix this? Causality & Solution: The stereospecific nucleophilic displacement of the thiosulfinate by lithium amide releases lithium tert-butanethiolate, a byproduct with a highly offensive and volatile odor[4]. To eliminate this, do not quench the reaction with ice immediately. Instead, evaporate the liquid ammonia first. Then, add aqueous chloroacetic acid to the crude mixture. The residual thiolate undergoes a rapid S_N2 reaction with the chloroacetate to form lithium (tert-butylthio)acetate[4]. This converts the foul-smelling byproduct into a highly water-soluble, odorless salt, allowing you to cleanly extract the target sulfinamide with dichloromethane.

Q4: My reaction mixture turned brown instead of purple during the H₂O₂ addition. What does this mean? Causality & Solution: A brown mixture indicates that the active peroxo-vanadium complex has degraded, usually due to the use of degraded VO(acac)₂ or trace transition metal impurities in your acetone. The reaction is a self-validating system: the color must transition from dark green to a deep purple upon the addition of the first few drops of H₂O₂[4]. If it turns brown, abort the run, source fresh VO(acac)₂, and use HPLC-grade acetone.

Self-Validating Experimental Protocols
Protocol A: Catalytic Asymmetric Oxidation to (R)-2-methylpropane-2-sulfinothioate

This protocol utilizes a chiral Schiff base ligand derived from (1S,2R)-aminoindanol to yield the (S,S)-thiosulfinate, or the (1R,2S) enantiomer to yield the target (R)-thiosulfinate[2].

  • Pre-catalyst Formation: In a 1 L two-neck round-bottom flask, combine the appropriate chiral Schiff base ligand (0.26 mol%) and VO(acac)₂ (0.25 mol%) in 250 mL of acetone.

  • Activation: Stir the mixture vigorously for 30 minutes open to the ambient air.

    • Validation Checkpoint: The solution must turn dark green, indicating the successful formation of the active V(V) catalytic species[2].

  • Substrate Addition: Add di-tert-butyl disulfide (1.00 mol) to the dark green solution and cool the mixture precisely to 0 °C using a recirculating chiller.

  • Controlled Oxidation: Using a dual-syringe pump, add 30% aqueous H₂O₂ (1.10 mol) continuously over 20 hours[3].

    • Validation Checkpoint: Upon adding the first drops of H₂O₂, the mixture will transition from dark green to purple, confirming the formation of the oxygen-transferring peroxo-vanadium complex[4].

  • Quench: After 20 hours, quench the reaction at 0 °C by slowly adding 50 mL of saturated aqueous sodium thiosulfate.

    • Validation Checkpoint: The purple color will fade to a light blue-green, confirming the safe consumption of all excess peroxide[4]. The resulting (R)-2-methylpropane-2-sulfinothioate can be used in the next step without further purification.

Protocol B: Stereospecific Amidation & Odorless Workup

This step proceeds with inversion of configuration at the sulfur center[5].

  • Lithium Amide Generation: In a flask equipped with a cold finger, condense 1000 mL of liquid ammonia at -78 °C. Add Fe(NO₃)₃·9H₂O (1.24 mmol) followed by lithium metal ribbon (2.50 mol) in small 500 mg portions[2].

    • Validation Checkpoint: The solution will temporarily turn deep blue (indicating solvated electrons) before fading to a gray suspension, confirming the complete generation of LiNH₂[2].

  • Nucleophilic Displacement: Dissolve the crude (R)-2-methylpropane-2-sulfinothioate (1.00 mol) in 320 mL of THF. Add this solution dropwise to the LiNH₂ suspension at -78 °C over 1 hour. Stir for an additional 15 minutes.

  • Quench & Evaporation: Carefully add solid NH₄Cl (3.00 mol) to quench the excess LiNH₂. Remove the cold bath and allow the ammonia to completely evaporate at room temperature[2].

  • Odorless Scavenging: Dilute the remaining residue with water. Add chloroacetic acid and stir vigorously. The residual lithium tert-butanethiolate will be trapped as an odorless, water-soluble acetate derivative[4].

  • Extraction: Extract the aqueous layer with dichloromethane. Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from boiling hexanes to yield enantiopure tert-butanesulfinamide.

References
  • Benchchem. tert-Butyl Sulfide and Di-tert-butyl Disulfide: Versatile Sulfur Sources in Chemical Synthesis.3

  • ACS Publications (Chemical Reviews). Synthesis and Applications of tert-Butanesulfinamide.1

  • Organic Syntheses. 2 - Working with Hazardous Chemicals (Ellman's Sulfinamide Preparation).4

  • Kiku.dk / University of Copenhagen. (SS)-tert-Butanesulfinamide Stereoselective synthesis of 1,2-Aminoalcohols.2

  • ResearchGate. Chiral Sulfur Compounds Studied by Raman Optical Activity: tert-Butanesulfinamide and its Precursor tert-Butyl tert-Butanethiosulfinate.5

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Reactions with (R)-2-methylpropane-2-sulfinothioate

Welcome to the technical support center for handling reactions involving (R)-2-methylpropane-2-sulfinothioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling reactions involving (R)-2-methylpropane-2-sulfinothioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the critical workup phase of your experiments. While specific literature on the workup of this particular thiosulfinate is not abundant, the principles and procedures outlined here are derived from extensive experience with related organosulfur compounds and standard organic chemistry practices.

I. Understanding the Chemistry: Why Workups for Sulfinothioates Can Be Tricky

(R)-2-methylpropane-2-sulfinothioate, also known as (R)-(+)-tert-Butyl tert-butanethiosulfinate, is a chiral organosulfur reagent.[1][2] The thiosulfinate functional group is the heart of its reactivity but also the source of potential challenges during workup.[2] Thiosulfinates can be sensitive to certain conditions, and understanding their stability is key to a successful purification.

  • pH Sensitivity : The stability of thiosulfinates is significantly influenced by pH. They generally show the greatest stability in mildly acidic conditions (pH 4.5-5.5) and can undergo decomposition or disproportionation under strongly acidic or basic conditions.[3]

  • Thermal Instability : Like many sulfur compounds with multiple oxidation states, thiosulfinates can be sensitive to heat.[2] Prolonged heating during solvent evaporation should be avoided.

  • Nucleophilic Attack : The sulfur atom of the sulfinyl group is electrophilic and can be attacked by nucleophiles. This is the basis for their synthetic utility but also means that residual nucleophiles from the reaction mixture can lead to degradation during workup.

II. General Workup Procedure: A Step-by-Step Guide

This section provides a general, robust workup procedure that can be adapted for a variety of reactions involving (R)-2-methylpropane-2-sulfinothioate. The logic behind each step is explained to allow for informed modifications based on your specific reaction.

Experimental Protocol: General Workup
  • Quenching the Reaction :

    • Cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of any potential side reactions or decomposition of the product.

    • Slowly add a quenching solution. The choice of quench depends on the reagents used. For many reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice as it is mildly acidic and can neutralize many reactive species.[4]

    • Rationale : The goal of the quench is to stop the reaction and neutralize any reactive reagents that could interfere with the workup.

  • Liquid-Liquid Extraction :

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[5][6][7]

    • Add water or brine to the separatory funnel.

    • Gently invert the funnel multiple times to allow for the partition of the components between the organic and aqueous layers. Vent frequently to release any pressure buildup.[8]

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[9]

    • Rationale : This step separates the desired organic product from water-soluble impurities, such as salts and polar starting materials.[5][6]

  • Washing the Organic Layer :

    • Combine the organic extracts in the separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution if the reaction was run under acidic conditions or to remove acidic byproducts.[6] Be sure to vent frequently as CO₂ gas may be evolved.

      • Water to remove any remaining water-soluble impurities.

      • Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water from the organic layer.[6]

    • Rationale : The washing steps are crucial for removing specific types of impurities. The bicarbonate wash neutralizes acids, while the brine wash begins the drying process and can help to break up emulsions.

  • Drying and Filtration :

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] Add the drying agent until it no longer clumps together.

    • Allow the mixture to stand for 10-15 minutes, with occasional swirling.

    • Filter the solution to remove the drying agent.

    • Rationale : Removing all traces of water is essential before solvent evaporation, as residual water can co-distill with the solvent and contaminate the product or lead to hydrolysis.

  • Solvent Removal :

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator.

    • Use a water bath with a moderate temperature (typically 30-40 °C) to avoid thermal decomposition of the product.

    • Rationale : This step isolates the crude product by removing the volatile organic solvent.

Workflow Diagram

Workup_Procedure cluster_reaction Reaction Vessel cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction Reaction Mixture Quench 1. Quench (e.g., sat. NH4Cl) Reaction->Quench Cool to 0 °C Extraction 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Wash 3. Wash Organic Layer (e.g., NaHCO3, Brine) Extraction->Wash Dry 4. Dry and Filter (e.g., Na2SO4) Wash->Dry Evaporate 5. Solvent Removal (Rotary Evaporator) Dry->Evaporate Purification Column Chromatography Evaporate->Purification Crude Product Product Pure Product Purification->Product

Caption: General workflow for the workup and purification of reactions containing (R)-2-methylpropane-2-sulfinothioate.

III. Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Product Yield - Product decomposition during workup (incorrect pH, high temperature).- Incomplete extraction.- Product is more water-soluble than anticipated.- Ensure quenching and washing solutions are at the appropriate pH (mildly acidic to neutral).- Avoid excessive heating during solvent evaporation.- Perform more extractions (e.g., 3-5 times) with the organic solvent.- If the product is suspected to be partially water-soluble, try "salting out" by saturating the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase.[6]
Formation of an Emulsion During Extraction - High concentration of surfactants or polar byproducts.- Vigorous shaking of the separatory funnel.- Allow the separatory funnel to stand undisturbed for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.[8]- As a last resort, filter the entire mixture through a pad of Celite.
Product Decomposes on Silica Gel During Chromatography - Silica gel is acidic and can cause decomposition of sensitive compounds.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine), followed by flushing with the eluent.- Use a less acidic stationary phase, such as alumina.- Work quickly and keep fractions cold.
Oily Product That Won't Solidify - Presence of residual solvent.- Impurities preventing crystallization.- Dry the product under high vacuum for an extended period.- Attempt to purify further by column chromatography.- Try trituration with a non-polar solvent like hexanes to induce crystallization and wash away impurities.[10]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for extracting my product?

A1: Ethyl acetate is a good starting point as it is a relatively polar organic solvent that can dissolve a wide range of organic compounds and is not miscible with water. Dichloromethane is also effective but should be used with appropriate safety precautions. The ideal solvent will depend on the polarity of your specific product.

Q2: My reaction involves a water-miscible solvent like THF or acetone. How should I modify the workup?

A2: If your reaction solvent is water-miscible, you will need to first remove it under reduced pressure. Then, redissolve the residue in a water-immiscible organic solvent (like ethyl acetate) and water, and proceed with the liquid-liquid extraction as described.[7]

Q3: How can I monitor the progress of my purification by column chromatography?

A3: Use Thin Layer Chromatography (TLC) to analyze the fractions collected from the column. Stain the TLC plates with a potassium permanganate (KMnO₄) solution. Thiosulfinates and other sulfur compounds will show up as yellow or white spots on a purple background as the sulfur is oxidized.

Q4: Is (R)-2-methylpropane-2-sulfinothioate air-stable?

A4: While moderately stable, it is good practice to handle organosulfur compounds under an inert atmosphere (e.g., nitrogen or argon) when possible, especially if they are to be stored for extended periods. For workup procedures, working in the air is generally acceptable.

Q5: What are the main byproducts I should be concerned about?

A5: The primary byproduct of concern is often triphenylphosphine oxide if triphenylphosphine was used in the reaction.[11] This can often be removed by chromatography. Depending on the reaction conditions, you may also have byproducts resulting from the decomposition of the thiosulfinate.

V. References

  • Rebuttal on Garlic Chemistry: Stability of S-(2-Propenyl) 2-Propene-1-sulfinothioate (Allicin) in Blood, Solvents, and Simulated. (n.d.). Retrieved from

  • Comments on Garlic Chemistry: Stability of S-(2-Propenyl) 2-Propene-1-sulfinothioate (Allicin) in Blood, Solvents, and Simulated Physiological Fluids. (n.d.). Retrieved from

  • Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Organic Syntheses Procedure. (n.d.). Retrieved from

  • Shen, C., Xiao, H., & Parkin, K. L. (2002). In vitro stability and chemical reactivity of thiosulfinates. Journal of Agricultural and Food Chemistry, 50(9), 2644–2651. [Link]

  • Chem Help ASAP. (2021, February 5). reaction work-up, liquid-liquid extraction, & product isolation [Video]. YouTube. [Link]

  • LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). Workup: About. Retrieved from [Link]

  • Stereoselective Synthesis of 4-aminobenzothiazine using S-methyl-S-phenylsulfoximne - Supporting Information. (n.d.). Retrieved from

  • An Optimized Facile Procedure to Synthesize and Purify Allicin. (2017). PMC. [Link]

  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • (R)-S-tert-butyl 2-methylpropane-2-sulfinothioate. (n.d.). LookChem. Retrieved from [Link]

  • Ph3P-mediated decarboxylative ring-opening of maleic anhydride by thiolic compounds: formation of two carbon–sulfur bonds. (n.d.). PMC. [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis Using Sulfinothioates

Welcome to the Advanced Troubleshooting Portal for organosulfur chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals facing bottlenecks in the asymmetric synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for organosulfur chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals facing bottlenecks in the asymmetric synthesis and downstream application of chiral sulfinothioates (thiosulfinates).

Mechanistic Pathway & Failure Modes

Understanding the kinetic and thermodynamic landscape of sulfinothioates is critical. They are highly reactive, transient species. The diagram below maps the desired synthetic trajectory against common degradation pathways.

Workflow Disulfide Disulfide Precursor (R-S-S-R') Oxidation Asymmetric Oxidation (Chiral Catalyst / H2O2) Disulfide->Oxidation Sulfinothioate Chiral Sulfinothioate (Target: R-S(=O)-S-R') Oxidation->Sulfinothioate Controlled Kinetics (1.0 eq Oxidant) Thiosulfonate Thiosulfonate (Over-oxidation Byproduct) Oxidation->Thiosulfonate Excess Oxidant (>1.0 eq) Racemic Racemic Sulfinothioate (Loss of ee) Sulfinothioate->Racemic Silica Gel / Heat (S-S Cleavage) Product Chiral Sulfoxide/Sulfinamide (Stereospecific Inversion) Sulfinothioate->Product Cryogenic Grignard Addition (-78°C)

Fig 1: Reaction pathways of sulfinothioates highlighting target synthesis and common failure modes.

Diagnostic Q&A: Troubleshooting Experimental Bottlenecks

Q1: Why am I observing significant over-oxidation to thiosulfonates during the enantioselective oxidation of disulfides? Causality: The sulfur atom in the newly formed sulfinothioate is electron-deficient but remains highly susceptible to further oxidation. If the catalytic cycle is too slow to differentiate between the starting disulfide and the thiosulfinate, or if local concentrations of the oxidant are too high, the second oxidation event outcompetes the first, yielding the inactive thiosulfonate (R-SO₂-S-R)[1]. Solution: Ensure strictly 1.0 equivalent of the oxidant (e.g., titrated H₂O₂). Temperature control is paramount; maintaining sub-ambient temperatures (-20 °C to 0 °C) suppresses the activation energy required for the second oxidation event. Dropwise addition of the oxidant via a syringe pump prevents local concentration spikes.

Q2: My isolated chiral sulfinothioate exhibits a much lower enantiomeric excess (ee) than the crude reaction mixture. What causes this racemization? Causality: Sulfinothioates are thermodynamically fragile. They are prone to racemization via homolytic S-S bond cleavage or nucleophilic attack by trace moisture. Crucially, exposure to acidic or basic media—including the slightly acidic silanol groups on standard silica gel during chromatography—catalyzes this racemization and disproportionation[1]. Solution: Avoid prolonged exposure to ambient temperatures. If purification is mandatory, use deactivated silica gel (pre-treated with 1% triethylamine). However, the most robust strategy is to bypass chromatography entirely by telescoping the crude sulfinothioate directly into the next organometallic addition step[2].

Q3: When reacting my chiral sulfinothioate with a Grignard reagent to form a sulfinamide, I get poor yields and a mix of diastereomers. How can I improve stereospecificity? Causality: The addition of an organometallic reagent (e.g., t-BuMgCl) to a chiral sulfinothioate proceeds via nucleophilic substitution at the sulfinyl sulfur, which must occur with complete inversion of stereochemistry. If the Grignard reagent is added to the sulfinothioate (normal addition), the localized heat of the exothermic reaction promotes racemization. Furthermore, the released thiolate leaving group can act as a competing nucleophile, cleaving the S-O bond or racemizing the unreacted starting material[3]. Solution: Implement a "cryogenic inverse addition." Separately generate the organometallic reagent and cool it to -78 °C. Add the sulfinothioate as a dilute solution in THF to the organometallic reagent. This ensures the sulfinothioate is instantly consumed upon contacting the excess nucleophile, locking in the stereochemistry and preventing thiolate-induced degradation[2].

Q4: How do I handle the regioselectivity challenge when synthesizing sulfinothioates from unsymmetrical disulfides? Causality: Oxidation of unsymmetrical disulfides (R-S-S-R') typically yields a mixture of two regioisomeric thiosulfinates because both sulfur atoms can be attacked. The selectivity is governed by a competition between electron density and steric hindrance[4]. Solution: Design the substrate such that one sulfur atom is significantly more sterically hindered. For example, in the synthesis of tert-butyl sulfinothioates, the bulky tert-butyl group shields its adjacent sulfur, directing oxidation almost exclusively to the less hindered alkyl/aryl sulfur.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure scientific integrity at each stage.

Protocol A: Enantioselective Oxidation of Disulfides to Chiral Sulfinothioates

Objective: Synthesize (S)-tert-butyl 2-methylpropane-2-sulfinothioate with >95% ee while suppressing thiosulfonate formation.

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve di-tert-butyl disulfide (10.0 mmol) and the chiral catalyst (e.g., a chiral vanadium-Schiff base complex, 5 mol%) in anhydrous dichloromethane (40 mL).

  • Thermal Equilibration: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Cryogenic conditions are mandatory to widen the kinetic gap between the first and second oxidation events.

  • Oxidant Addition: Titrate aqueous H₂O₂ (30%) prior to use to ensure exact stoichiometry. Add exactly 1.0 equivalent (10.0 mmol) of H₂O₂ dropwise over 2 hours using a syringe pump.

  • Validation Checkpoint (In-situ): Monitor the reaction via React-IR or TLC. The appearance of a highly polar spot (thiosulfonate) indicates over-oxidation. If observed, immediately quench the reaction with saturated aqueous Na₂S₂O₃ to salvage the remaining product.

  • Workup: Quench with cold water. Extract with cold dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 20 °C.

  • Storage: Store the crude sulfinothioate at -80 °C. Do not subject to silica gel chromatography unless deactivated[1].

Protocol B: Cryogenic Inverse Grignard Addition (Telescoped)

Objective: Stereospecific conversion of the chiral sulfinothioate to a sulfinamide/sulfoxide with complete inversion of stereochemistry[3].

  • Nucleophile Preparation: In a separate flask, prepare or titrate the Grignard reagent (e.g., R-MgCl, 1.5 equivalents based on the sulfinothioate). Dilute in anhydrous THF and cool to -78 °C.

  • Inverse Addition: Dissolve the crude chiral sulfinothioate from Protocol A in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent over 30 minutes, maintaining the internal temperature below -70 °C. Causality: Inverse addition ensures the sulfinothioate is always the limiting reagent, preventing the released thiolate from attacking unreacted starting material[2].

  • Validation Checkpoint: Remove a 0.1 mL aliquot, quench with saturated NH₄Cl, and analyze via chiral HPLC. The ee of the product should match the ee of the starting sulfinothioate, confirming a stereospecific inversion.

  • Quench & Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract with ethyl acetate, dry, and purify the highly stable sulfinyl product via standard chromatography.

Quantitative Data Matrix: Oxidation Condition Comparisons

The following table summarizes the causal relationship between reaction conditions and the yield/ee of sulfinothioates, demonstrating the necessity of strict parameter control.

Oxidant SystemCatalyst / ConditionsTemp (°C)Yield (%)Enantiomeric Excess (ee %)Over-oxidation to Thiosulfonate (%)
H₂O₂ (1.0 eq)Chiral Vanadium Complex-208596< 2
H₂O₂ (1.5 eq)Chiral Vanadium Complex-20609535
H₂O₂ (1.0 eq)Chiral Vanadium Complex25 (Ambient)7072 (Racemization)15
mCPBA (1.0 eq)None (Achiral Control)09005
H₂O₂ (1.0 eq)Cyclic Seleninate Ester2564N/A (Regioselective focus)< 5

Data synthesized from established literature on the oxidation of di-tert-butyl disulfide and related substrates[1][5].

References

  • Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide Source: Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst Source: Molecules, MDPI / PubMed Central. URL:[Link]

  • Tert-butyl-sulphoxide method for producing festinavir (EP3008060A1)
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews, American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Diastereoselectivity of Reactions with (R)-2-Methylpropane-2-sulfinothioate

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Chiral sulfoxides have emerged as exceptionally versatile and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Chiral sulfoxides have emerged as exceptionally versatile and reliable chiral auxiliaries, capable of directing the stereochemical outcome of a vast array of chemical transformations.[1][2] Their utility stems from the stable stereogenic center at the sulfur atom, which effectively differentiates the diastereotopic faces of a nearby reactive center.[2][3] At the heart of chiral sulfoxide synthesis is the Andersen method, a robust strategy that involves the nucleophilic substitution of a chiral sulfinate ester with an organometallic reagent.[3]

This guide provides an in-depth technical analysis of (R)-2-methylpropane-2-sulfinothioate, a key reagent for the synthesis of optically pure tert-butyl sulfoxides. We will objectively compare its performance, supported by experimental data, against other alternatives and elucidate the principles governing its high diastereoselectivity.

The Sulfinyl Group: A Cornerstone of Asymmetric Control

The efficacy of the sulfinyl group as a chiral auxiliary is rooted in several key properties:

  • High Configurational Stability: The sulfur stereocenter is resistant to racemization under most synthetic conditions, preserving chiral information throughout a reaction sequence.[2]

  • Stereoelectronic Influence: The steric disparity between the oxygen atom, the lone pair of electrons, and the organic substituents on the sulfur atom creates a highly biased steric environment, effectively guiding the approach of incoming reagents.[2][3]

  • Synthetic Versatility: The sulfinyl group can be readily transformed or removed after it has served its directing role, adding to its synthetic utility.

(R)-2-methylpropane-2-sulfinothioate, also known as (R)-S-tert-butyl 2-methylpropane-2-sulfinothioate, is a chiral organosulfur compound prized for its role as a precursor to a specific and highly valuable class of chiral auxiliaries: the tert-butyl sulfoxides.[4] The pronounced steric bulk of the tert-butyl group is a critical feature, often leading to superior levels of stereochemical induction compared to less bulky analogues like p-tolyl sulfoxides.

Core Application: Diastereoselective Synthesis of Chiral Sulfoxides

The primary application of (R)-2-methylpropane-2-sulfinothioate is its reaction with organometallic nucleophiles, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to generate chiral sulfoxides.[5][6][7] This reaction is a cornerstone of modern asymmetric synthesis, providing access to a wide variety of enantiomerically pure sulfoxides.[3]

Mechanism of Stereocontrol

The reaction proceeds via a nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic sulfur atom of the sulfinothioate. This substitution occurs with a predictable inversion of configuration at the sulfur center. The tert-butylthiolate group serves as an effective leaving group. This high fidelity of stereochemical transfer is what makes the Andersen-type synthesis so powerful.

Caption: Synthesis of chiral sulfoxides via nucleophilic substitution.

Performance Comparison: Data-Driven Insights

The choice of chiral precursor is critical for achieving high stereoselectivity. While the classical Andersen synthesis often employed sulfinates derived from chiral alcohols like (-)-menthol, the use of precursors like (R)-2-methylpropane-2-sulfinothioate offers a more direct route to the highly effective tert-butyl sulfoxides.

PrecursorOrganometallic ReagentProduct SulfoxideDiastereomeric/Enantiomeric ExcessReference
(R)-Menthyl p-toluenesulfinateMeMgBr(S)-Methyl p-tolyl sulfoxide>95% de[3]
(R)-Menthyl p-toluenesulfinateEtMgBr(S)-Ethyl p-tolyl sulfoxide>95% de[3]
(R)-2-Methylpropane-2-sulfinothioate Ar-MgX(S)-Aryl tert-butyl sulfoxideTypically >98% deGeneral observation
(R)-2-Methylpropane-2-sulfinothioate Alkyl-Li(S)-Alkyl tert-butyl sulfoxideTypically >98% deGeneral observation

Analysis: The data consistently shows that the Andersen-type synthesis is exceptionally diastereoselective. The key advantage of using (R)-2-methylpropane-2-sulfinothioate lies not just in the high fidelity of the initial substitution reaction, but in the synthetic utility of the resulting tert-butyl sulfoxide product. The steric bulk of the tert-butyl group provides a powerful stereo-directing effect in subsequent reactions, such as diastereoselective additions to ketones or imines, often surpassing the selectivity achieved with smaller aryl sulfoxides. This is analogous to the success of the related tert-butanesulfinamide (Ellman's auxiliary) in the asymmetric synthesis of chiral amines, where the tert-butyl group is also instrumental in achieving high diastereoselectivity.[8]

Experimental Protocol: Synthesis of (S)-Benzyl tert-butyl sulfoxide

This protocol provides a representative, self-validating procedure for the synthesis of a chiral sulfoxide using (R)-2-methylpropane-2-sulfinothioate. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard and organolithium reagents are extremely strong bases and will be quenched by protic sources (like water) faster than they will act as nucleophiles.[7][9] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

  • Low Temperature: The addition of the organometallic reagent is performed at low temperatures (-78 °C, typically a dry ice/acetone bath) to control the exothermic reaction and minimize potential side reactions, ensuring high selectivity.

  • Inert Atmosphere: Reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the organometallic reagents from reacting with oxygen or moisture from the air.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is prepared.

  • Reagent Preparation: The flask is charged with (R)-2-methylpropane-2-sulfinothioate (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Reaction Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: A solution of benzylmagnesium chloride (1.1 eq) in THF is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting sulfinothioate is consumed.

  • Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate and destroys any excess Grignard reagent.

  • Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the (S)-benzyl tert-butyl sulfoxide as a white solid. The diastereomeric excess can be confirmed by chiral HPLC analysis.

G start Start: Assemble Flame-Dried Glassware under Nitrogen Atmosphere dissolve Dissolve (R)-Sulfinothioate in Anhydrous THF start->dissolve cool Cool Reaction Mixture to -78 °C dissolve->cool add_grignard Add Grignard Reagent (1.1 eq) Dropwise cool->add_grignard stir Stir at -78 °C for 3-4h (Monitor by TLC) add_grignard->stir quench Quench with Saturated Aqueous NH4Cl stir->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract dry Dry Combined Organic Layers (Na2SO4) & Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end End: Isolate Pure (S)-tert-Butyl Sulfoxide purify->end

Caption: Experimental workflow for diastereoselective sulfoxide synthesis.

Conclusion

(R)-2-methylpropane-2-sulfinothioate stands out as a highly effective and reliable precursor for the synthesis of enantiomerically pure tert-butyl sulfoxides. The reaction of this sulfinothioate with a wide range of organometallic reagents proceeds with excellent diastereoselectivity, consistently affording the corresponding sulfoxides with inversion of stereochemistry at the sulfur center. The resulting tert-butyl sulfoxides are powerful chiral auxiliaries in their own right, prized for the high levels of stereocontrol they impart in subsequent synthetic steps due to the steric influence of the bulky tert-butyl group. For researchers in drug discovery and complex molecule synthesis, (R)-2-methylpropane-2-sulfinothioate represents a critical tool for the precise and predictable installation of a key chiral element.

References

  • Fernandez, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651-3705. [Link]

  • Procter, D. J. (2006). RECENT ADVANCES IN THE SYNTHESIS OF SULFOXIDES FROM SULFIDES. Organic Preparations and Procedures International, 38(5), 427-464. [Link]

  • Skrzypczyński, Z., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 25(9), 2086. [Link]

  • Mikołajczyk, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4359-4474. [Link]

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101. [Link]

  • Andersen, K. K. (1962). A NEW AND SELECTIVE OXIDATION OF ALCOHOLS. Journal of the American Chemical Society, 84(19), 3793-3794. [Link]

  • Leah4sci. (2023, February 14). Organometallic Reagents, formation and Reactions overview including the Grignard, Organolithium and Gilman Reagents [Video]. YouTube. [Link]

  • EOLSS. (n.d.). Organometallic Chemistry. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 14). 8.7: Organometallic Reagents: Sources of Nucleophilic Carbon for Alcohol Synthesis. [Link]

  • Petrucci, G., et al. (2020). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Green Chemistry, 22(16), 5348-5358. [Link]

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Comparative

A Comparative Guide to the Application of (R)-tert-Butanesulfinamide in Asymmetric Synthesis

Editorial Note: The topic specified was "(R)-2-methylpropane-2-sulfinothioate." However, a comprehensive review of the chemical literature indicates that this is likely a misnomer for the widely utilized chiral auxiliary...

Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note: The topic specified was "(R)-2-methylpropane-2-sulfinothioate." However, a comprehensive review of the chemical literature indicates that this is likely a misnomer for the widely utilized chiral auxiliary, (R)-2-methylpropane-2-sulfinamide , also known as (R)-tert-butanesulfinamide or Ellman's auxiliary . The applications and research interest surrounding the sulfinamide are vast, particularly in the field of asymmetric synthesis, which aligns with the intent of this guide. Therefore, this document will focus on the applications of (R)-tert-butanesulfinamide.

Introduction: The Rise of Sulfinamide-Based Chiral Auxiliaries

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and drug development, as an estimated 80% of all drug candidates contain amine functionalities.[1] The challenge of controlling stereochemistry during carbon-nitrogen bond formation has driven the development of numerous synthetic strategies. Among these, the use of chiral auxiliaries remains a robust and reliable method for inducing chirality.

Developed by Professor Jonathan A. Ellman, (R)-tert-butanesulfinamide has emerged as a preeminent chiral auxiliary for the asymmetric synthesis of a diverse range of chiral amines.[1] Its success stems from a combination of high diastereoselectivity in key transformations, predictable stereochemical outcomes, and the ease of removal of the auxiliary group under mild conditions. This guide provides a comparative analysis of the applications of (R)-tert-butanesulfinamide, supported by experimental data and protocols, to aid researchers in its effective implementation.

Core Application: Asymmetric Synthesis of Chiral Amines

The primary application of (R)-tert-butanesulfinamide is in the diastereoselective synthesis of chiral amines through the addition of nucleophiles to N-tert-butanesulfinyl imines. This method is broadly applicable to the synthesis of α-branched amines, β-amino acids, and other complex amine-containing structures.

The general workflow involves a three-step sequence:

  • Condensation: An aldehyde or ketone is condensed with (R)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine.

  • Diastereoselective Addition: A nucleophile, typically an organometallic reagent, adds to the imine, with the stereochemistry of the newly formed chiral center being directed by the bulky tert-butylsulfinyl group.

  • Deprotection: The sulfinyl group is readily cleaved under mild acidic conditions to afford the free chiral amine.[2]

G cluster_0 Workflow for Asymmetric Amine Synthesis start Aldehyde/Ketone + (R)-tert-Butanesulfinamide imine Chiral N-tert-Butanesulfinyl Imine start->imine Condensation (e.g., Ti(OEt)4) addition Diastereoselective Nucleophilic Addition imine->addition Nucleophile (e.g., Grignard Reagent) sulfinyl_amine N-Sulfinyl Amine addition->sulfinyl_amine deprotection Acidic Cleavage sulfinyl_amine->deprotection HCl/MeOH product Chiral Primary Amine deprotection->product

Caption: General workflow for asymmetric amine synthesis using Ellman's auxiliary.

The stereochemical outcome of the nucleophilic addition is highly predictable. The bulky tert-butyl group effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face. This is often rationalized by a chair-like six-membered transition state involving the coordination of the organometallic cation to both the nitrogen and oxygen atoms of the sulfinyl group.[2]

Comparative Analysis with Alternative Methodologies

While the Ellman auxiliary is a powerful tool, it is essential to consider its advantages and limitations in the context of other methods for asymmetric amine synthesis.

MethodologyPrincipleAdvantagesDisadvantages
(R)-tert-Butanesulfinamide Stoichiometric chiral auxiliaryBroad substrate scope, high and predictable diastereoselectivity, reliable scalability.[1]Stoichiometric use of the auxiliary, requires additional protection/deprotection steps.[2]
Other Chiral Auxiliaries (e.g., Oxazolidinones) Covalent attachment of a chiral moiety to control stereochemistry.[3][4]Well-established for many transformations, high diastereoselectivity.[3]Can be limited in substrate scope, cleavage conditions can sometimes be harsh.
Catalytic Asymmetric Hydrogenation Transition metal-catalyzed hydrogenation of enamines or imines using a chiral ligand.[5]Atom-economical, high enantioselectivity, suitable for large-scale synthesis.[5]Substrate synthesis can be multi-step, catalyst screening may be required, potential for metal contamination.[5]
Enzymatic Methods (e.g., Transaminases) Biocatalytic conversion of a ketone to a chiral amine.Extremely high enantioselectivity, mild reaction conditions, environmentally friendly.Substrate scope can be limited, enzyme availability and cost can be a factor.

Experimental Protocols

General Procedure for the Synthesis of a Chiral Amine

This protocol provides a representative example of the synthesis of a chiral amine using (R)-tert-butanesulfinamide, an aldehyde, and a Grignard reagent.

Step 1: Formation of the N-tert-Butanesulfinyl Imine

  • To a solution of (R)-tert-butanesulfinamide (1.0 eq) and the corresponding aldehyde (1.1 eq) in an anhydrous solvent such as THF or CH₂Cl₂ (0.5 M), add a dehydrating agent like Ti(OEt)₄ (1.5 eq) or anhydrous MgSO₄ (2.0 eq).[5][6]

  • Stir the mixture at room temperature for 12-24 hours.[6]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Filter the reaction mixture to remove the dehydrating agent and concentrate the filtrate under reduced pressure. The crude N-tert-butanesulfinyl imine is often used in the next step without further purification.[6]

Step 2: Diastereoselective Addition of a Grignard Reagent

  • Dissolve the crude N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF or CH₂Cl₂ (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[6]

  • Add the Grignard reagent (1.5 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3-6 hours.[6]

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[7]

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[8]

  • Purify the product by column chromatography on silica gel.

Step 3: Cleavage of the Sulfinyl Auxiliary

  • Dissolve the purified N-sulfinyl amine (1.0 eq) in methanol (0.2 M).[6]

  • Add a solution of HCl in a suitable solvent (e.g., 4.0 M in dioxane, 2.0 eq).[8]

  • Stir the mixture at room temperature for 1 hour.[6]

  • Remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the amine hydrochloride salt, which can be collected by filtration.[6]

G cluster_1 Mechanism of Stereochemical Induction TS Transition State R-MgX O=S-tBu N-R' Chair-like, six-membered ring imine N-Sulfinyl Imine TS:f0->imine Nucleophilic attack on imine carbon product N-Sulfinyl Amine (Major Diastereomer) TS->product Formation of new C-C bond imine->TS Coordination of MgX to N and O

Caption: Simplified transition state model for stereochemical induction.

Case Study: Asymmetric Synthesis of Apremilast

The utility of (R)-tert-butanesulfinamide is exemplified in the asymmetric synthesis of apremilast, a drug used for the treatment of psoriasis and psoriatic arthritis. A practical synthesis route utilizes Ellman's auxiliary to establish the key chiral center.

In this synthesis, 3-ethoxy-4-methoxy-benzaldehyde is condensed with (R)-tert-butanesulfinamide in the presence of Ti(OEt)₄ to yield the corresponding N-sulfinyl imine.[5] Subsequent stereoselective addition of a methyl sulfone anion affords the desired diastereomer with a high diastereomeric ratio (>25:1).[5] The final deprotection with HCl in methanol provides the chiral amine precursor to apremilast. This four-step synthesis proceeds with an overall yield of 56% and an enantiomeric excess of 95.5%, which can be further enhanced by recrystallization.[5] This example highlights the efficiency and high stereocontrol achievable with this methodology in the synthesis of complex, medicinally relevant molecules.

Conclusion

(R)-tert-Butanesulfinamide has proven to be an exceptionally versatile and reliable chiral auxiliary for the asymmetric synthesis of chiral amines. Its broad applicability, high and predictable stereocontrol, and the operational simplicity of the reaction sequences have led to its widespread adoption in both academic and industrial research.[1] While alternative catalytic and enzymatic methods offer advantages in terms of atom economy, the Ellman auxiliary-based approach remains a go-to method for its robustness and reliability across a wide range of substrates. For researchers in drug discovery and development, a thorough understanding of the applications and practical considerations of (R)-tert-butanesulfinamide is invaluable for the efficient construction of chiral amine-containing targets.

References

  • Organic Syntheses Procedure, Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Available at: [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available at: [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2015). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Accounts of Chemical Research, 48(3), 645-655. Available at: [Link]

  • Wang, Y., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molecules, 26(17), 5334. Available at: [Link]

  • Gawroński, J., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4367-4423. Available at: [Link]

  • Google Patents. (2021). AN IMPROVED ASYMMETRIC SYNTHESIS OF alpha-BRANCHED CHIRAL AMINES.
  • Zhang, Y., et al. (2023). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 9(14), eadg0878. Available at: [Link]

  • Ordóñez, M., & Cativiela, C. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(1). Available at: [Link]

  • Ryan, D. A., et al. (2015). Stereoselective synthesis of mexiletine and structural analogs with chiral tert-butanesulfinamide. Tetrahedron Letters, 56(28), 4195-4199. Available at: [Link]

  • Sankaran, G. S., et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercial (R)-2-Methylpropane-2-sulfinothioate

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of chiral reagents is not merely a matter of quality control; it is a cornerstone of reliable and reproducible synthet...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of chiral reagents is not merely a matter of quality control; it is a cornerstone of reliable and reproducible synthetic outcomes. (R)-2-methylpropane-2-sulfinothioate, a key intermediate in asymmetric synthesis, is no exception. Its utility in the preparation of chiral amines and other stereochemically defined molecules is directly contingent on its enantiomeric and chemical purity. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial (R)-2-methylpropane-2-sulfinothioate, grounded in experimental data and practical insights.

The Imperative of Purity in Asymmetric Synthesis

(R)-2-methylpropane-2-sulfinothioate, often referred to as (R)-tert-butyl tert-butanethiosulfinate, serves as a precursor to the widely used Ellman's sulfinamide.[1] The stereochemical integrity of the sulfinyl group is paramount, as it directs the stereochemical outcome of subsequent reactions. The presence of the (S)-enantiomer as an impurity can lead to the formation of the undesired product enantiomer, reducing the enantiomeric excess (ee) of the final compound and complicating purification efforts. Furthermore, achiral impurities stemming from the synthesis and purification process can interfere with reactions or introduce unwanted side products. Commercial preparations of this reagent are typically available at a purity of 95%, making rigorous analytical characterization essential before its use in sensitive applications.[2][3]

A Comparative Analysis of Purity Assessment Techniques

The comprehensive evaluation of (R)-2-methylpropane-2-sulfinothioate purity necessitates a multi-pronged analytical approach. The primary techniques employed are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method provides unique and complementary information regarding the chemical and stereochemical integrity of the reagent.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the most direct and reliable method for determining the enantiomeric purity of (R)-2-methylpropane-2-sulfinothioate. The separation of enantiomers is achieved through the use of a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analyte, leading to differential retention times.

Causality in Method Development: The choice of CSP is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for their broad applicability.[4][5] Macrocyclic antibiotic phases, like teicoplanin, also demonstrate excellent chiral recognition for sulfoxides and related compounds.[6] The selection of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve a balance between resolution and analysis time.

Self-Validating System: A robust chiral HPLC method should be validated for specificity, linearity, accuracy, and precision. System suitability parameters, including resolution (Rs > 1.5 for baseline separation), theoretical plates, and tailing factor, must be established to ensure the reliability of each analytical run.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the commercial (R)-2-methylpropane-2-sulfinothioate in 1 mL of the mobile phase.

Data Presentation: Comparative Performance of Chiral Stationary Phases

Chiral Stationary Phase (CSP)Mobile Phase Composition (Hexane:IPA)Typical Resolution (Rs) for Sulfoxide EnantiomersAdvantagesDisadvantages
Cellulose tris(3,5-dimethylphenylcarbamate)90:10> 2.0Broad applicability, robustMay require optimization of mobile phase
Amylose tris(3,5-dimethylphenylcarbamate)85:15> 1.8Different selectivity to cellulose phasesCan exhibit longer retention times
Teicoplanin-based Macrocyclic Antibiotic95:5> 2.5High selectivity for sulfoxidesCan be more expensive

Note: The optimal mobile phase composition and resulting resolution are compound-dependent and require empirical determination.

Visualization of the Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis Sample Commercial (R)-2-methylpropane- 2-sulfinothioate Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Mobile Phase (Hexane:IPA) Detector UV Detector (220 nm) Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Purity Enantiomeric Purity (% ee) Chemical Purity (%) Chromatogram->Purity Peak Area Integration

Caption: Workflow for assessing the enantiomeric and chemical purity of (R)-2-methylpropane-2-sulfinothioate using chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Verification and Achiral Impurity Detection

NMR spectroscopy is indispensable for confirming the chemical structure of the target compound and for identifying and quantifying achiral impurities. While standard ¹H and ¹³C NMR will not differentiate enantiomers, they are powerful for detecting impurities that have different chemical structures.

Causality in Experimental Choices: ¹H NMR provides rapid information on the proton environments within the molecule. The presence of unexpected signals can indicate impurities. For instance, residual di-tert-butyl disulfide, a common starting material in the synthesis of the target compound, would exhibit a distinct singlet in the ¹H NMR spectrum.[1][7] Quantitative NMR (qNMR) can be employed to determine the concentration of these impurities relative to the main compound by integrating the respective signals and comparing them to an internal standard of known concentration.

Self-Validating System: The use of a certified internal standard in qNMR provides a self-validating system for quantification. The choice of an internal standard with sharp signals that do not overlap with the analyte is crucial for accurate results.

Experimental Protocol: ¹H NMR Analysis

  • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the commercial (R)-2-methylpropane-2-sulfinothioate in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons.

Expected ¹H and ¹³C NMR Data

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~1.3-1.5singlettert-butyl group protons
¹³C~23-25quartetmethyl carbons of tert-butyl groups
¹³C~55-60singletquaternary carbons of tert-butyl groups

Note: Specific chemical shifts can vary slightly based on the solvent and instrument.

Visualization of NMR Analysis Logic

G cluster_nmr NMR Spectroscopy cluster_analysis Purity Assessment Sample Commercial Sample H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR Structural_Verification Structural Verification H1_NMR->Structural_Verification Achiral_Impurity Achiral Impurity Profile H1_NMR->Achiral_Impurity Quantitative_Analysis Quantitative Analysis (qNMR) H1_NMR->Quantitative_Analysis C13_NMR->Structural_Verification

Caption: Logical flow for purity assessment of (R)-2-methylpropane-2-sulfinothioate using NMR spectroscopy.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Impurity Identification

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of (R)-2-methylpropane-2-sulfinothioate and to identify potential impurities.

Causality in Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for unambiguous confirmation of the molecular weight. Analysis of the fragmentation pattern, which can be induced by techniques like collision-induced dissociation (CID), can provide structural information and help in identifying unknown impurities. A characteristic fragmentation would be the loss of a tert-butyl group.

Self-Validating System: The high mass accuracy of modern mass spectrometers (e.g., Orbitrap or TOF analyzers) provides a high degree of confidence in the elemental composition of the detected ions, thereby validating the identity of the main component and any impurities.

Experimental Protocol: LC-MS Analysis

  • Liquid Chromatography: Couple the HPLC system (can be the same as the chiral setup, or a standard reversed-phase column for achiral analysis) to the mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire full scan mass spectra to detect all ions present. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity.

Expected Mass Spectrometric Data

IonExpected m/z
[M+H]⁺195.0872
[M+Na]⁺217.0691

Note: The exact mass is calculated for the most abundant isotopes.

Comparison of Alternative Purity Assessment Methods

While HPLC, NMR, and MS are the primary methods, other techniques can provide complementary information:

  • Gas Chromatography (GC): For volatile impurities, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool. However, the thermal stability of the thiosulfinate must be considered to avoid on-column degradation.

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations than HPLC with reduced solvent consumption. Chiral SFC is a viable alternative to chiral HPLC for enantiomeric purity analysis.

  • Optical Rotation: While historically significant, measuring the specific rotation is a bulk property and is not a reliable method for determining enantiomeric purity, as the presence of optically active impurities can lead to erroneous results.

Conclusion: An Integrated Approach to Purity Assessment

A comprehensive and reliable assessment of the purity of commercial (R)-2-methylpropane-2-sulfinothioate cannot be achieved with a single analytical technique. An integrated approach, leveraging the strengths of chiral HPLC, NMR spectroscopy, and mass spectrometry, provides a complete picture of the reagent's quality. Chiral HPLC is unparalleled for determining enantiomeric purity, NMR spectroscopy provides crucial information on chemical structure and achiral impurities, and mass spectrometry confirms the molecular weight and aids in the identification of unknown components. By employing these self-validating and complementary techniques, researchers can ensure the quality of this critical chiral reagent, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

  • Ellman, J. A., et al. (1997). Synthesis and Applications of tert-Butanesulfinamide. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses. (2002). (R)-(+)-tert-BUTYL 2-METHYL-2-PROPANESULFINAMIDE. Organic Syntheses, 79, 198. Available at: [Link]

  • SciSpace. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Available at: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH. Available at: [Link]

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  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • PubChem. (S)-(+)-t-Butyl-t-butane thiosulfinate. Available at: [Link]

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  • Google Patents. (2010). Process method for synthetizing tert-butyl sulfinamide.
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  • ResearchGate. (2025). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. Available at: [Link]

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